NSC348884
Description
Propriétés
IUPAC Name |
N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLQEUQAFTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319638 | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81624-55-7 | |
| Record name | NSC348884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of NSC348884: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC348884 is a small molecule inhibitor primarily investigated for its anticancer properties. Its mechanism of action is centered on the inhibition of Nucleophosmin (NPM1), a multifunctional nucleolar phosphoprotein often dysregulated in cancer. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary target, downstream signaling effects, and the ongoing debate surrounding its precise mode of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Introduction
Nucleophosmin (NPM1) is a crucial player in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the DNA damage response. Its overexpression or mutation is frequently observed in a wide range of human malignancies, making it an attractive target for cancer therapy. This compound was identified through in silico screening as a potential inhibitor of NPM1 oligomerization, a process essential for its function and localization.[1][2] Subsequent studies have demonstrated its ability to induce apoptosis and inhibit proliferation in cancer cells, particularly those with NPM1 mutations, such as in Acute Myeloid Leukemia (AML).[3] This document aims to provide a detailed technical resource on the mechanism of action of this compound.
Chemical Structure of this compound
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Molecular Formula: C₃₈H₄₀N₁₀
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Molecular Weight: 636.79 g/mol
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CAS Number: 81624-55-7
Primary Mechanism of Action: Inhibition of NPM1 Oligomerization
The predominant mechanism attributed to this compound is the disruption of NPM1 oligomerization. NPM1 naturally forms dimers and higher-order oligomers (pentamers) through its N-terminal domain, which is critical for its biological functions.[1] this compound is believed to bind to a hydrophobic pocket within this N-terminal domain, thereby preventing the protein-protein interactions necessary for oligomer formation.[1][2] This disruption leads to an increase in the monomeric form of NPM1.[3]
The Controversy: An Alternative Hypothesis
While the inhibition of NPM1 oligomerization is the most widely cited mechanism, a study by Brodská et al. (2021) has challenged this view.[4][5] Their research, utilizing fluorescence lifetime imaging microscopy (FLIM) with Förster resonance energy transfer (FRET) and a suite of immunoprecipitation and electrophoretic methods, found that this compound did not inhibit the formation of NPM1 oligomers in leukemia-derived cell lines or primary AML cells, either in vitro or in vivo.[4][5] Instead, they propose that the cytotoxic effects of this compound are more closely associated with alterations in cell adhesion signaling.[4] This suggests a more complex mechanism of action than initially proposed and highlights the need for further investigation.
Downstream Signaling Pathways
Regardless of the precise initial molecular event, the downstream consequences of this compound treatment converge on the induction of apoptosis and inhibition of cell proliferation.
Upregulation of the p53 Tumor Suppressor Pathway
A key downstream effect of this compound is the activation of the p53 tumor suppressor pathway.[1][6] Treatment with this compound leads to an increase in the total protein levels of p53 and its phosphorylation at Serine 15 (Ser15).[1] Phosphorylation at Ser15 is a critical event that stabilizes p53 and enhances its transcriptional activity. Activated p53 then upregulates the expression of its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[6]
dot
Caption: this compound-induced p53 signaling pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1] This programmed cell death is mediated through the intrinsic mitochondrial pathway, characterized by:
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Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases.
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PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is observed following this compound treatment.[1]
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H2AX Phosphorylation: Increased phosphorylation of histone H2AX (γH2AX) on Ser139, a marker of DNA double-strand breaks and apoptotic signaling, is also detected.[1]
Potential Off-Target Effects: PI3Kδ and Cell Adhesion Signaling
Recent evidence suggests that this compound may have targets other than NPM1.
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PI3Kδ Inhibition: One study has identified this compound as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in B-cell receptor signaling. This finding suggests a potential alternative or parallel mechanism for its anticancer effects, particularly in hematological malignancies.
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Cell Adhesion Signaling: As mentioned in the context of the controversy surrounding its primary mechanism, this compound has been shown to modify cell adhesion signaling.[4] This could involve the modulation of focal adhesion kinase (FAK) and its downstream pathways, which are known to play a role in cell migration, survival, and proliferation.[7][8][9][10]
Quantitative Data
The inhibitory and cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| LNCaP | Prostate Cancer | 1.7 - 4.0 | [1][6] |
| HCT116 | Colorectal Carcinoma | 1.7 - 4.0 | [1] |
| Granta-519 | Mantle Cell Lymphoma | 1.7 - 4.0 | [6] |
| OCI-AML2 (NPM1-wt) | Acute Myeloid Leukemia | ~2.0 | [3] |
| OCI-AML3 (NPM1c+) | Acute Myeloid Leukemia | <2.0 | [3] |
Note: The inhibitory effect of this compound is reported to be stronger in NPM1-mutated OCI-AML3 cells compared to NPM1-wildtype OCI-AML2 cells at a concentration of 2 µM.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM1 Oligomerization
This technique is used to separate proteins in their native, folded state, allowing for the visualization of different oligomeric forms.
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Principle: In the absence of denaturing agents like SDS, the migration of proteins through the polyacrylamide gel is dependent on their size, shape, and native charge. This allows for the separation of monomers from dimers and higher-order oligomers.
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Protocol:
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Sample Preparation: Treat cancer cells (e.g., LNCaP, HCT116) with varying concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
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Gel Preparation: Prepare a native polyacrylamide gel (e.g., 4-12% Bis-Tris gel). The running buffer should also be non-denaturing (e.g., Tris-Glycine buffer).
-
Electrophoresis: Load equal amounts of protein from each sample mixed with a native sample buffer (containing bromophenol blue and glycerol, but no SDS or reducing agents). Run the gel at a constant voltage (e.g., 120 V) at 4°C.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for NPM1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the bands corresponding to monomeric and oligomeric forms of NPM1 using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the oligomer bands and an increase in the monomer band with increasing this compound concentration indicates disruption of oligomerization.
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dot
Caption: Experimental workflow for Native PAGE analysis of NPM1 oligomerization.
Cell Viability Assay (CCK-8)
This colorimetric assay is used to determine the number of viable cells in a culture by measuring the activity of cellular dehydrogenases.[11][12][13]
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Principle: The Cell Counting Kit-8 (CCK-8) contains a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
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Protocol:
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Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[12]
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for various time points (e.g., 24, 48, 72 hours).[3]
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Reagent Addition: Add 10 µL of CCK-8 solution to each well.[12]
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Incubation: Incubate the plate for 1-4 hours at 37°C.[12]
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
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Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.
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Protocol:
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
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Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Analysis:
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Annexin V-negative / PI-negative: Viable cells
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Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative / PI-positive: Necrotic cells
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dot
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a promising small molecule with potent anti-cancer activity. Its primary mechanism of action is widely considered to be the disruption of NPM1 oligomerization, leading to the activation of the p53 pathway and induction of apoptosis. However, the field should remain open to alternative mechanisms, including the potential inhibition of PI3Kδ and modulation of cell adhesion signaling, which may contribute to its overall cytotoxic effects. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and to design next-generation inhibitors targeting NPM1 and related pathways. Further research is warranted to definitively elucidate the complete molecular mechanism of this compound and to translate its preclinical efficacy into clinical applications.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 9. Focal adhesion kinase and p53 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. ptglab.com [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
NSC348884 as a Nucleophosmin (NPM) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophosmin (NPM), a multifunctional nucleolar phosphoprotein, is a critical regulator of cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in various human malignancies, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth overview of NSC348884, a small molecule inhibitor initially identified for its potential to disrupt NPM oligomerization. This document will delve into the compound's mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. A significant focus will be placed on the evolving understanding of this compound's mode of action, including recent evidence that challenges its role as a direct inhibitor of NPM oligomerization.
Introduction to Nucleophosmin (NPM)
NPM is a chaperone protein primarily located in the nucleolus that shuttles between the nucleus and cytoplasm. It plays a crucial role in ribosome biogenesis, centrosome duplication, and the maintenance of genomic stability. NPM exists as a dynamic oligomer, primarily pentamers and higher-order structures, a feature essential for its various functions.[1] In several cancers, NPM is overexpressed, which is associated with anti-apoptotic effects and resistance to chemotherapy.[1] Furthermore, mutations in the NPM1 gene are one of the most frequent genetic alterations in acute myeloid leukemia (AML).[2] These mutations typically result in the aberrant cytoplasmic localization of the NPM protein (NPMc+), contributing to leukemogenesis.
This compound: From Putative NPM Oligomerization Inhibitor to a Modulator of Cell Adhesion
This compound was initially identified through in silico screening as a small molecule that could putatively bind to a hydrophobic pocket at the N-terminal domain of NPM, thereby disrupting its oligomerization.[1][3] Early studies suggested that by inhibiting the formation of NPM oligomers, this compound could induce apoptosis in cancer cells and upregulate the p53 tumor suppressor pathway.[1][3]
However, more recent and comprehensive studies have contested this primary mechanism of action. Evidence now strongly suggests that the cytotoxic effects of this compound are not mediated by the inhibition of NPM oligomerization.[4] Instead, its anti-cancer activity is likely associated with the modulation of cell adhesion signaling pathways.[4] This guide will present data from both perspectives to provide a complete picture of the scientific discourse surrounding this compound.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | 1.7 | [1] |
| LNCaP | Prostate Cancer | 4.0 | [1] |
| OCI-AML3 (NPM1-mutated) | Acute Myeloid Leukemia | Induces marked apoptosis at 1.0-3.0 µM | [5] |
| HL-60 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |
| U937 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |
| OCI-AML2 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |
Table 2: Effects of this compound on Apoptosis and p53 Pathway
| Cell Line | Treatment Condition | Observed Effect | Reference |
| Various Cancer Cell Lines | Dose-dependent | Induction of apoptosis (PARP cleavage, Annexin V labeling) | [1][3] |
| Various Cancer Cell Lines | Dose-dependent | Upregulation of p53 (increased Ser15 phosphorylation) | [1][3] |
| OCI-AML3 | 3.0 µM | Increased levels of p53 | [5] |
| OCI-AML2 | 3.0 µM | No change in p53 levels | [5] |
| OCI-AML3 | Increasing concentrations | Pro-apoptotic effect enhanced with concentration | [2] |
| OCI-AML2 | Increasing concentrations | Pro-apoptotic effect observed, but weaker than in OCI-AML3 | [2] |
Signaling Pathways and Experimental Workflows
Proposed (Contested) Mechanism of Action of this compound
Caption: Proposed mechanism of this compound disrupting NPM oligomerization.
Revised Understanding of this compound's Cytotoxic Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of NSC348884 in Disrupting Nucleophosmin Oligomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleophosmin (NPM), a multifaceted nucleolar phosphoprotein, is a critical player in various cellular processes, including ribosome biogenesis, cell cycle control, and the DNA damage response. Its function is intricately linked to its ability to form oligomers, primarily dimers and pentamers. Dysregulation of NPM, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. The small molecule inhibitor NSC348884 has emerged as a key tool in the study of NPM function. Initially identified as a disruptor of NPM oligomerization, its precise mechanism of action has been the subject of ongoing research and debate. This technical guide provides an in-depth analysis of this compound, focusing on its role in the disruption of NPM oligomerization, the downstream cellular consequences, and the experimental methodologies used to elucidate its function. We present a comprehensive overview of the current understanding, including conflicting findings, to offer a balanced perspective for researchers in the field.
Introduction to Nucleophosmin (NPM) and its Oligomerization
Nucleophosmin (also known as B23, numatrin, or NO38) is a highly conserved protein that predominantly resides in the nucleolus but can shuttle between the nucleus and cytoplasm. Its N-terminal domain is responsible for the formation of stable homo-oligomers, a process essential for its chaperone activities and its interactions with other proteins, including the tumor suppressor p53.[1][2] In many cancers, the elevated levels or mutated forms of NPM are associated with anti-apoptotic effects and the inhibition of differentiation.[1][2] The disruption of NPM's oligomeric state, therefore, represents a promising strategy for anticancer therapy.
This compound: A Small Molecule Inhibitor of NPM
This compound was identified through in silico screening and molecular modeling as a putative small molecule inhibitor that targets a hydrophobic pocket within the N-terminal domain of NPM, which is crucial for its oligomerization.[1][2]
Initial Findings: Disruption of NPM Oligomerization and Induction of Apoptosis
Initial studies reported that this compound effectively disrupts the formation of NPM oligomers.[1][2] This disruption was shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.[1][2] The proposed mechanism involves this compound binding to the N-terminal domain of NPM, thereby preventing the protein-protein interactions necessary for the formation of dimers and higher-order oligomers.
The downstream consequences of this disruption were reported to include the upregulation of the tumor suppressor p53, evidenced by increased phosphorylation at Serine 15, and the induction of apoptotic markers such as cleaved PARP and phosphorylated H2AX.[1][2]
Conflicting Evidence: A Re-evaluation of the Mechanism
More recent investigations have challenged the initial hypothesis that this compound's primary mode of action is the disruption of NPM oligomerization. These studies, employing techniques such as Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET), have suggested that this compound does not significantly inhibit the formation of NPM oligomers in living cells or in vitro.[3][4][5] Instead, this research points towards alternative mechanisms for the observed cytotoxicity of this compound, such as the modulation of cell adhesion signaling.[3][4][5]
This conflicting evidence highlights the complexity of this compound's cellular effects and underscores the need for careful experimental design and interpretation when studying its mechanism of action.
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative data from studies on this compound, providing a comparative overview of its potency and effects in different cancer cell lines.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Cell Proliferation) | Various Cancer Cell Lines | 1.7 - 4.0 µM | [1][2][6] |
| LNCaP (Prostate Cancer) | 4.0 µM | [6] | |
| Granta-519 (Mantle Cell Lymphoma) | 1.7 µM | [6] | |
| Apoptosis Induction | LNCaP (Prostate Cancer) | Dose-dependent increase from 1-5 µM | [6] |
| OCI-AML3 (AML, NPM1-mutated) | Stronger pro-apoptotic effect compared to OCI-AML2 | [7][8] | |
| Effect on NPM Oligomers | AML Cells (NPM1-mutated) | Significant reduction in oligomeric NPM1 | [7] |
| Leukemia-derived cell lines | No inhibition of NPM oligomer formation | [3][4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on NPM oligomerization and cellular function.
Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM Oligomerization
This technique separates proteins in their folded, native state, allowing for the analysis of protein complexes and oligomers.
Protocol:
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Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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-
Sample Preparation:
-
Determine protein concentration using a standard assay (e.g., BCA).
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Mix a defined amount of protein (e.g., 20-30 µg) with a native PAGE sample buffer (containing glycerol and a tracking dye like bromophenol blue, but no SDS or reducing agents).
-
-
Electrophoresis:
-
Load samples onto a native polyacrylamide gel (e.g., 4-16% gradient gel).
-
Run the gel in a cold room or at 4°C using a native running buffer (e.g., Tris-Glycine buffer without SDS) at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Western Blotting:
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Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against NPM overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Co-Immunoprecipitation (Co-IP) to Assess NPM Interactions
Co-IP is used to determine if this compound affects the interaction of NPM with itself or with other proteins.
Protocol:
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Cell Lysis:
-
Lyse cells as described in the native PAGE protocol using a Co-IP lysis buffer (often a milder formulation to preserve protein-protein interactions, e.g., containing 0.5% NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody against NPM to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against NPM and potential interacting partners.
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Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET)
FLIM-FRET is a powerful technique to measure protein-protein interactions in living cells with high spatial and temporal resolution. A decrease in the fluorescence lifetime of a donor fluorophore in the presence of an acceptor fluorophore indicates that the two proteins are in close proximity (typically <10 nm), suggesting an interaction.
Protocol:
-
Cell Transfection:
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Co-transfect cells with plasmids encoding NPM fused to a donor fluorophore (e.g., eGFP) and NPM fused to an acceptor fluorophore (e.g., mCherry or mRFP).
-
-
Cell Treatment:
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Treat the transfected cells with this compound or a vehicle control for the desired time.
-
-
FLIM Data Acquisition:
-
Perform FLIM measurements on a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain detection electronics.
-
Excite the donor fluorophore and measure the fluorescence decay profile for each pixel in the image.
-
-
Data Analysis:
-
Analyze the fluorescence decay data to determine the fluorescence lifetime of the donor in the presence and absence of the acceptor.
-
A shortening of the donor's fluorescence lifetime in the presence of the acceptor is indicative of FRET and thus NPM oligomerization. The FRET efficiency can be calculated from the lifetime values.
-
Compare the FRET efficiency in this compound-treated cells to control cells to determine if the drug disrupts NPM oligomerization.
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Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Logic
Caption: Competing hypotheses for the mechanism of action of this compound.
Experimental Workflow for Assessing NPM Oligomerization
Caption: Workflow for investigating this compound's effect on NPM oligomerization.
Conclusion and Future Directions
This compound remains a valuable chemical probe for studying the cellular functions of NPM. While its role as a direct and potent disruptor of NPM oligomerization has been questioned by recent studies, its cytotoxic effects on cancer cells are well-documented. The conflicting findings in the literature suggest that the biological consequences of targeting NPM are complex and may involve multiple signaling pathways.
For researchers, scientists, and drug development professionals, it is crucial to consider the dual hypotheses when designing experiments and interpreting data related to this compound. Future research should aim to definitively elucidate the primary mechanism of action of this compound. This could involve structural studies to determine the precise binding site of this compound on NPM, unbiased proteomic and phosphoproteomic analyses to identify its off-target effects and downstream signaling consequences, and the development of more specific inhibitors of NPM oligomerization. A deeper understanding of how small molecules like this compound modulate NPM function will be instrumental in the development of novel and effective cancer therapies targeting this key oncoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural polymorphism in the N-terminal oligomerization domain of NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse native-PAGE [assay-protocol.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC348884: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC348884 is a small molecule inhibitor initially identified for its potential to disrupt the oligomerization of Nucleophosmin (NPM), a key protein implicated in various cancers. This disruption is reported to trigger a cascade of events leading to the upregulation of the p53 tumor suppressor protein and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes a summary of its physicochemical characteristics, pharmacological data, and a detailed exploration of its proposed mechanism of action, including existing controversies. Furthermore, this guide outlines the key experimental protocols used to characterize its activity, offering a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is centered around a substituted ethylenediamine core.
| Property | Value | Source |
| IUPAC Name | N¹,N¹,N²,N²-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]-1,2-ethanediamine | [1] |
| Molecular Formula | C₃₈H₄₀N₁₀ | [1][2][3] |
| Molecular Weight | 636.79 g/mol | [1][2][3] |
| CAS Number | 81624-55-7 | [1][2][3] |
| SMILES | CC1=CC2=C(C=C1)NC(=N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: 10 mg/mL, DMF: 20 mg/mL, Ethanol: 1 mg/mL | [1] |
Pharmacological Data
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency as a potential anti-cancer agent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Granta | Mantle Cell Lymphoma | 1.7 | [2] |
| LNCaP | Prostate Cancer | 4.0 | [2] |
| Various Cancer Cell Lines | - | 1.7 - 4.0 | [4][5] |
| OCI-AML3 | Acute Myeloid Leukemia | Induces marked apoptosis at 1.0-3.0 µM | [6] |
| HL-60, U937, OCI-AML2 | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [6] |
Mechanism of Action and Signaling Pathways
Primary Proposed Mechanism: Inhibition of NPM Oligomerization
The predominant theory behind this compound's mechanism of action is its ability to inhibit the oligomerization of Nucleophosmin (NPM).[4] NPM is a multifunctional protein that is often overexpressed in cancer and plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[5] By forming oligomers, NPM can sequester and inhibit tumor suppressor proteins like p53.
This compound is believed to bind to a hydrophobic pocket on the N-terminal domain of NPM, which is essential for the formation of dimers and higher-order oligomers.[4][5] The disruption of these oligomers is thought to release p53, leading to its activation (observed as increased phosphorylation on Ser15) and the subsequent transcription of downstream targets like p21, ultimately inducing apoptosis.[4][7] This proposed pathway is synergistic with chemotherapeutic agents like doxorubicin.[4]
Conflicting Evidence and Alternative Mechanisms
It is crucial for researchers to be aware of conflicting findings. A 2021 study by Šašinková et al. presented evidence suggesting that this compound does not inhibit the formation of NPM oligomers in vivo or in vitro.[8] Their research, utilizing methods such as fluorescence lifetime imaging (FLIM) with FRET, immunoprecipitation, and various electrophoretic techniques, concluded that the cytotoxic effects of this compound are more likely associated with modified cell adhesion signaling.[8]
This highlights a significant controversy in the understanding of this compound's mechanism and suggests that its anti-cancer effects may be mediated through alternative or multiple pathways.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the biological effects of this compound.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxic and anti-proliferative effects of this compound.
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[9][10]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10][11]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Detection (Annexin V Staining)
This method is used to quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. A viability dye like Propidium Iodide (PI) or DAPI is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[12][13]
-
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Viability Dye: Add a viability dye (e.g., PI) and incubate for an additional 5 minutes.[14]
-
Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[14][15]
-
Analysis of NPM Oligomerization (Native PAGE & Western Blot)
This technique is employed to assess whether this compound disrupts the formation of NPM oligomers.
-
Principle: Native Polyacrylamide Gel Electrophoresis (PAGE) separates proteins based on their size and charge while maintaining their native conformation and protein-protein interactions. This allows for the visualization of different oligomeric states (monomers, dimers, etc.) of NPM.
-
Methodology:
-
Cell Lysis: Treat cells (e.g., OCI-AML3) with this compound for a specified time (e.g., 8 hours).[6] Lyse the cells under non-denaturing conditions using a lysis buffer without SDS or reducing agents.
-
Native PAGE: Mix the cell lysates with a native sample buffer (without SDS and boiling) and run on a polyacrylamide gel that does not contain SDS.[6][16]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for NPM1, followed by a secondary antibody conjugated to HRP or a fluorescent dye.[17]
-
Visualization: Detect the protein bands corresponding to monomeric and oligomeric forms of NPM. A successful disruption by this compound would show a decrease in the intensity of oligomer bands and an increase in the monomer band.[6]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. ptglab.com [ptglab.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. immunostep.com [immunostep.com]
- 15. phnxflow.com [phnxflow.com]
- 16. biorxiv.org [biorxiv.org]
- 17. europeanreview.org [europeanreview.org]
The Initial Discovery and Characterization of NSC348884: A Nucleophosmin Oligomerization Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the initial discovery and characterization of NSC348884, a small molecule identified as a putative inhibitor of Nucleophosmin (NPM) oligomerization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the early-stage research and methodologies associated with this compound. This guide details the in-silico discovery process, key experimental findings, and the methodologies employed in the foundational studies of this compound.
Introduction
Nucleophosmin (NPM), also known as B23, is a ubiquitously expressed nucleolar phosphoprotein that plays a crucial role in various cellular processes, including ribosome biogenesis, centrosome duplication, and the regulation of apoptosis.[1] Its dysregulation has been implicated in several human malignancies, making it an attractive target for anticancer therapies. A key feature of NPM's function is its ability to form homo-oligomers (dimers and pentamers) through its N-terminal domain. This oligomerization is critical for its biological activities.
The seminal work by Qi et al. in 2008 led to the identification of this compound as a small molecule inhibitor that was proposed to disrupt the oligomerization of NPM, thereby inducing apoptosis in cancer cells.[1][2] This discovery opened a new avenue for targeting NPM in cancer therapy.
In-Silico Discovery of this compound
The identification of this compound was a result of a rational drug design strategy that involved molecular modeling, pharmacophore design, and in-silico screening.[1]
Homology Modeling and Pharmacophore Design
Due to the lack of a crystal structure for human NPM at the time, the three-dimensional structure of the N-terminal oligomerization domain of human NPM was modeled based on the highly conserved structure of its Xenopus laevis homolog, NO38.[1] This model was then used to identify a hydrophobic pocket at the interface of the NPM monomers, which was deemed critical for the formation of dimers and higher-order oligomers. A pharmacophore model was subsequently designed to identify small molecules that could bind to this hydrophobic pocket and disrupt the protein-protein interaction.
Virtual Screening
The developed pharmacophore model was used to screen a chemical library in silico to identify potential small molecule inhibitors. This virtual screening process led to the identification of this compound as a promising candidate with the predicted ability to bind to the targeted hydrophobic pocket and interfere with NPM oligomerization.[1]
Initial In-Vitro Characterization and Quantitative Data
Following its in-silico identification, this compound was subjected to a series of in-vitro experiments to validate its biological activity. The initial studies demonstrated that this compound inhibits the proliferation of various cancer cell lines and induces apoptosis.[1][2]
Inhibition of Cancer Cell Proliferation
This compound was found to inhibit the proliferation of a panel of human cancer cell lines with IC50 values in the low micromolar range.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 4.0 |
| Granta-519 | Mantle Cell Lymphoma | 1.7 |
| HCT116 | Colorectal Carcinoma | 2.7 ± 0.1 |
| RKO | Colorectal Carcinoma | 3.5 ± 0.3 |
Table 1: IC50 values of this compound in various cancer cell lines as reported in initial studies.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM Oligomerization
This technique is used to analyze the oligomeric state of NPM in its native conformation.
Principle: Native PAGE separates proteins based on their size, shape, and native charge. Under non-denaturing conditions, NPM oligomers will migrate differently than the monomeric form, allowing for the assessment of oligomer disruption.
Protocol:
-
Cell Lysis:
-
Treat cancer cells with varying concentrations of this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Sample Preparation:
-
Mix a standardized amount of protein lysate with a native PAGE sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents).
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (the percentage of acrylamide may need to be optimized based on the size of the protein complexes).
-
Run the gel in a cold room or with a cooling system to maintain the native protein structure.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for NPM.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and treat with this compound at various concentrations and for different time points.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Proposed Mechanism of Action and Signaling Pathway
The initial studies on this compound proposed a mechanism of action centered on the disruption of NPM oligomerization, which in turn leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]
The disruption of NPM oligomers by this compound is thought to release its inhibitory effect on p53. This leads to the phosphorylation of p53 at Serine 15, a key activating modification. Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis, ultimately leading to programmed cell death.[1][3]
Debate on the Mechanism of Action
It is important for researchers to be aware that the initial proposed mechanism of action of this compound has been a subject of scientific debate. Subsequent studies have questioned whether the cytotoxic effects of this compound are solely due to the inhibition of NPM oligomerization. Some research suggests that this compound may not effectively disrupt NPM oligomers in intact cells and that its anti-cancer effects could be mediated through other mechanisms, such as the modulation of cell adhesion signaling.
Conclusion
The discovery of this compound through a rational, in-silico approach marked a significant step in the exploration of Nucleophosmin as a therapeutic target in oncology. The initial studies provided a strong foundation, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis, purportedly through the disruption of NPM oligomerization and subsequent p53 activation. While its precise mechanism of action remains an area of active investigation, the early research on this compound has provided valuable insights and tools for the scientific community to further probe the complex biology of NPM and to develop novel anti-cancer strategies. This technical guide serves as a comprehensive resource for understanding the foundational work on this intriguing small molecule.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
NSC348884: A Potent Inhibitor of Cancer Cell Proliferation - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC348884 has emerged as a significant small molecule inhibitor demonstrating potent anti-proliferative effects across a range of human cancer cell lines. Initially identified as a disruptor of nucleophosmin (NPM1) oligomerization, its mechanism of action is a subject of ongoing research, with recent evidence suggesting alternative pathways may contribute to its cytotoxic effects. This technical guide provides a comprehensive analysis of this compound's impact on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel therapeutic agents. Small molecule inhibitors that target specific cellular pathways crucial for cancer cell survival and proliferation represent a promising avenue for drug discovery. This compound is one such molecule that has garnered attention for its ability to induce apoptosis and inhibit cell growth in various cancer models. This document serves as a technical resource for researchers, providing an in-depth look at the current understanding of this compound's bioactivity.
Mechanism of Action
This compound was first described as an inhibitor of nucleophosmin (NPM1), a multifunctional protein implicated in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of apoptosis.[1] The initial hypothesis was that this compound disrupts the formation of NPM1 oligomers, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1][2]
The Role of p53 Activation
A key event following this compound treatment is the upregulation and phosphorylation of p53 at Serine 15.[1][2] This activation of p53 leads to the transcription of target genes involved in cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.
The NPM1 Oligomerization Controversy
The following diagram illustrates the initially proposed signaling pathway for this compound:
Figure 1: Proposed signaling pathway of this compound.
Impact on Cell Proliferation: Quantitative Data
This compound has demonstrated significant anti-proliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently observed in the low micromolar range.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia | OCI-AML2 | >10 | [5] |
| Acute Myeloid Leukemia | OCI-AML3 | ~5-10 | [5] |
| Acute Myeloid Leukemia | HL-60 | ~2-5 | [5] |
| Acute Myeloid Leukemia | KG-1 | ~2-5 | [5] |
| Acute Myeloid Leukemia | MV4-11 | <2 | [5] |
| Cervical Cancer | HeLa | ~5-10 | [5] |
| Embryonic Kidney | 293T | >10 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here are aggregated from studies with a 24-hour treatment period.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Foundational Research on NSC348884 and Acute Myeloid Leukemia (AML): A Technical Guide
This technical guide provides an in-depth overview of the foundational research concerning the small molecule inhibitor NSC348884 and its therapeutic potential in Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, effects on AML cells, and the experimental protocols utilized in its initial investigations.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that has been investigated for its anti-tumor effects, particularly in AML.[1][2] The primary focus of early research has been on its interaction with Nucleophosmin 1 (NPM1), a multifunctional protein frequently mutated in AML.[3][4]
The Role of NPM1 in AML:
NPM1 is a nucleolar phosphoprotein that plays a crucial role in ribosome biogenesis, chromatin remodeling, and the regulation of tumor suppressor proteins like p53.[1][5] In approximately one-third of adult AML cases, the NPM1 gene is mutated, leading to the cytoplasmic dislocation of the NPM1 protein (NPMc+).[3][4][6] This aberrant localization is a key event in leukemogenesis. NPM1 typically exists in an oligomeric state, which is essential for its function.[6][7]
Proposed Mechanisms of this compound Action:
There are two main hypotheses regarding the mechanism of action of this compound in AML, representing a point of contention in the field:
-
Inhibition of NPM1 Oligomerization: The initial proposed mechanism was that this compound disrupts the formation of NPM1 oligomers.[7][8] By binding to a hydrophobic pocket in the N-terminal domain of NPM1, this compound is thought to prevent the protein from forming the higher-order structures necessary for its function.[7][8] This disruption is believed to lead to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[8]
-
Modified Cell Adhesion Signaling: A subsequent study has challenged the NPM1 oligomerization inhibition model.[2][9] This research suggests that the cytotoxic effects of this compound are not due to the disruption of NPM1 oligomers but are instead associated with modified cell adhesion signaling.[2][9]
The following diagram illustrates the initially proposed signaling pathway for this compound in NPM1-mutated AML cells.
Quantitative Data on the Effects of this compound in AML
This compound has demonstrated significant inhibitory and pro-apoptotic effects on AML cells, with a more pronounced impact on cells harboring the NPM1 mutation.[1][2]
| Cell Line | NPM1 Status | Parameter | Value | Reference |
| OCI-AML3 | Mutated | IC50 | Not explicitly stated, but marked apoptosis at 1.0-3.0µM | [6] |
| OCI-AML2 | Wild-Type | IC50 | Not explicitly stated, less sensitive than OCI-AML3 | [6] |
| Various Cancer Cell Lines | N/A | IC50 | 1.7-4.0 µM | [8] |
| Treatment | Cell Line | Effect | Observation | Reference |
| 2 µM this compound (12h) | OCI-AML3 | Apoptosis | Significant increase in Bax, significant decrease in Bcl-2 | [7] |
| 2 µM this compound | OCI-AML3 vs OCI-AML2 | Proliferation | Stronger inhibitory effect on OCI-AML3 | [1][2] |
| 1.0-5.0µM this compound (8h) | OCI-AML3 | NPM1 Oligomers | Disruption of oligomers observed | [6] |
| 3.0µM this compound | OCI-AML3 | Apoptosis | Marked apoptosis | [6] |
| 1.0 or 3.0µM this compound | OCI-AML2 | Apoptosis | No significant apoptosis | [6] |
| 2-10 µM this compound (24h) | Various Leukemia Cell Lines | EC50 | 2-10 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound and AML.
Cell Culture
-
Cell Lines: OCI-AML2 (wild-type NPM1) and OCI-AML3 (NPM1-mutated) are commonly used AML cell lines.[1][2]
-
Culture Medium: RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[11]
Cell Proliferation Assay (CCK-8)
This assay is used to assess the inhibitory effect of this compound on the proliferation of AML cells.[7]
-
Cell Seeding: Seed 12,000 cells per well in a 96-well plate in 100 µL of cell suspension.[7]
-
Pre-incubation: Pre-culture the plate for 24 hours.[12]
-
Treatment: Add various concentrations of this compound (e.g., 0, 1, 3, 6, 10 µM) to the wells and incubate for different time points (e.g., 12, 24, 36, 48 hours).[7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
The following diagram outlines the workflow for the CCK-8 cell proliferation assay.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the pro-apoptotic effect of this compound.[1][2]
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for the specified duration.[11]
-
Cell Harvesting: Collect cells by centrifugation.[11]
-
Washing: Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry.[11]
Western Blot Analysis
Western blotting is employed to assess the levels of specific proteins involved in apoptosis and NPM1 oligomerization.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer.[7]
-
Protein Quantification: Determine protein concentration using a BCA assay.[7]
-
SDS-PAGE: Separate protein samples by polyacrylamide gel electrophoresis.[7] For analyzing NPM1 oligomers, native PAGE is used.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NPM1, p53, Bax, Bcl-2, PARP, Caspase-3) overnight at 4°C.[6][7][10]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[7]
-
Detection: Visualize protein bands using an ECL detection system.[7]
The following diagram illustrates the conflicting findings regarding the effect of this compound on NPM1 oligomerization.
Conclusion
This compound has demonstrated promising preclinical activity against AML, particularly in the context of NPM1 mutations. It effectively inhibits cell proliferation and induces apoptosis in AML cell lines. While the initial hypothesis centered on the disruption of NPM1 oligomerization, subsequent research has introduced a conflicting view, suggesting that the compound's cytotoxicity may be mediated through altered cell adhesion signaling. Further investigation is warranted to fully elucidate the precise mechanism of action of this compound, which will be critical for its potential clinical development as a targeted therapy for AML. This guide provides a comprehensive summary of the foundational research to aid in these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Nucleophosmin 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
Methodological & Application
NSC348884 experimental protocol for in vitro studies.
Application Notes for NSC348884
Introduction
This compound is a small molecule inhibitor identified as a disruptor of Nucleophosmin (NPM1) function.[1][2] NPM1 is a multifunctional phosphoprotein primarily located in the nucleolus that plays crucial roles in ribosome biogenesis, cell cycle regulation, and the DNA damage response.[3][4] In various human malignancies, NPM1 is often overexpressed or mutated, contributing to anti-apoptotic effects and cancer progression.[5]
Mechanism of Action
This compound was initially reported to function by interfering with the N-terminal domain of NPM1, which is essential for its self-oligomerization into dimers and higher-order pentamers.[2][6][5][7] By binding to a hydrophobic pocket, this compound disrupts the formation of these oligomers, leading to an accumulation of NPM1 monomers.[6][8] This disruption is believed to impair the oncogenic functions of NPM1, leading to several downstream cellular effects:
-
Induction of Apoptosis: Treatment with this compound induces programmed cell death in a dose-dependent manner across various cancer cell lines.[6][5] This is often correlated with the upregulation of the tumor suppressor protein p53, specifically through increased phosphorylation at Serine 15, and the induction of apoptotic markers such as cleaved Poly(ADP-ribose) polymerase (PARP) and phosphorylated H2AX.[1][6][5] The expression of the anti-apoptotic protein Bcl-2 has also been shown to decrease following treatment.[3]
-
Inhibition of Cell Proliferation: The compound effectively inhibits the growth of cancer cells, with IC50 values typically in the low micromolar range.[1][6][5] This effect is particularly pronounced in cancer cells with mutated NPM1, such as the OCI-AML3 acute myeloid leukemia (AML) cell line.[3][7][9]
-
Synergistic Effects: this compound has been shown to synergize with conventional chemotherapy agents like doxorubicin, enhancing their cytotoxic effects on cancer cells.[4][6][8]
It is important for researchers to note that some studies have questioned whether the cytotoxic effects of this compound are solely due to the inhibition of NPM1 oligomerization, suggesting that its mechanism may also involve the modification of cell adhesion signaling.[10][11][12]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations for this compound in various in vitro assays as reported in the literature.
| Parameter | Cell Lines | Concentration Range | Duration | Outcome | Reference |
| IC50 (Cell Proliferation) | Various cancer cell lines (e.g., LNCaP, Granta) | 1.7 - 4.0 µM | 4 days | Inhibition of cell proliferation | [1][6][5] |
| Cell Proliferation Assay | OCI-AML2, OCI-AML3 | 1 - 10 µM | 12 hours | Dose-dependent inhibition | [3] |
| Cell Proliferation Assay | OCI-AML2, OCI-AML3 | 2 µM | 12 - 48 hours | Time-dependent inhibition | [3] |
| Apoptosis Induction | Various cancer cell lines | 2 - 10 µM | 24 hours | Increased apoptosis | [10] |
| Apoptosis Induction | OCI-AML3 | 1 - 3 µM | Not specified | Marked apoptosis | [7] |
| NPM1 Oligomer Disruption | HL-60, OCI-AML3 | 1 - 5 µM | 8 hours | Disruption of NPM1 oligomers | [7] |
| Protein Expression (Western Blot) | OCI-AML3 | 2 µM | 12 hours | Reduction in oligomeric NPM1 | [3] |
| p53 Upregulation | LNCaP | 0 - 5 µM | 0 - 24 hours | Increased p53 (p-Ser15) | [1] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the effect of this compound on the proliferation and viability of adherent or suspension cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., OCI-AML2, OCI-AML3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 - 12,000 cells per well in 100 µL of complete medium.[3] For suspension cells, centrifuge and resuspend in fresh medium before plating.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach (if adherent) and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. For dose-response experiments, typical final concentrations range from 0 µM (vehicle control, e.g., 0.1% DMSO) to 10 µM.[3]
-
Remove the old medium and add 100 µL of the medium containing the desired this compound concentrations to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 36, or 48 hours).[3]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[3]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color in the wells changes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide, PI).
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to grow to ~70% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 6 µM) for a specified period, typically 24 hours.[3]
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells directly from the wells and centrifuge.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Analysis of NPM1 Oligomerization by Native PAGE
This protocol allows for the analysis of protein complexes in their native state, making it ideal for observing the disruption of NPM1 oligomers.
Materials:
-
This compound stock solution
-
Cell lysis buffer without SDS or reducing agents (e.g., RIPA buffer without SDS)
-
Protein quantification assay (e.g., BCA assay)
-
Native PAGE gels (or hand-cast Tris-Glycine gels without SDS)
-
Native running buffer (Tris-Glycine without SDS)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NPM1
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence kit
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-5 µM for 8 hours).[7] Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant.
-
Sample Preparation: Mix 20-50 µg of protein with a native sample buffer (containing glycerol and a tracking dye like bromophenol blue, but no SDS or DTT/β-mercaptoethanol). Do not heat the samples.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 100-120V) at 4°C to maintain the native protein structure.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-NPM1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1-2 hours.
-
Visualize the protein bands using an ECL kit. Higher molecular weight bands represent NPM1 oligomers, while the lowest band represents the monomer. A reduction in the intensity of oligomer bands in treated samples indicates disruption.[7]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC348884 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC348884, a small molecule inhibitor, in various cell culture experiments. The information compiled herein is based on peer-reviewed scientific literature and is intended to facilitate the design and execution of robust and reproducible studies.
Introduction
This compound has been identified as a potent inhibitor of Nucleophosmin (NPM1) oligomerization, a process crucial for its various cellular functions.[1][2] Dysregulation of NPM1 is implicated in several human malignancies, making it an attractive target for cancer therapy.[1][2] this compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, particularly in Acute Myeloid Leukemia (AML).[3][4][5] While the primary proposed mechanism involves the disruption of NPM1 oligomers leading to p53 activation, some studies suggest its cytotoxic effects may be independent of NPM1 oligomerization and related to altered cell adhesion signaling.[1][6][7][8]
Data Presentation: Recommended this compound Concentrations
The following tables summarize the effective concentrations of this compound used in various cell culture experiments as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Various Cancer Cell Lines | Not Specified | 1.7 - 4.0 | [1][2] |
Table 2: Effective Concentrations of this compound for Specific Cellular Assays
| Cell Line(s) | Assay Type | Concentration (µM) | Treatment Duration | Observed Effect | Citation(s) |
| OCI-AML2, OCI-AML3 | Cell Proliferation (CCK-8) | 1, 3, 6, 10 | 12 hours | Dose-dependent inhibition of proliferation. | [3] |
| OCI-AML2, OCI-AML3 | Cell Proliferation (CCK-8) | 2 | 12, 24, 36, 48 hours | Time-dependent inhibition of proliferation. | [3] |
| OCI-AML2, OCI-AML3 | Apoptosis (Flow Cytometry, Western Blot) | 2 | 12 hours | Induction of apoptosis. Stronger effect in OCI-AML3. | [3] |
| HL-60, OCI-AML3 | NPM1 Oligomerization (Native PAGE) | 1.0 - 5.0 | 8 hours | Disruption of NPM1 oligomers. | [4] |
| HL-60, U937, OCI-AML2, OCI-AML3 | Apoptosis (Annexin V) | 1.0, 3.0 | 24 hours | Marked apoptosis in OCI-AML3 cells. | [4] |
| Various Cancer Cell Lines | Apoptosis (Morphology, PARP cleavage, H2AX phosphorylation) | 4 - 5 | 24 hours | Significant apoptosis (>50%). | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines: OCI-AML2 and OCI-AML3 cells are commonly used models for studying the effects of this compound on wild-type and NPM1-mutated AML, respectively.[3]
-
Media: Culture OCI-AML2 and OCI-AML3 cells in RPMI-1640 complete medium supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin, and streptomycin.[3]
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3]
Cell Proliferation Assay (CCK-8)
-
Seed 12,000 cells per well in a 96-well plate.[3]
-
For dose-dependent studies, incubate cells with varying concentrations of this compound (e.g., 0, 1, 3, 6, 10 µM) for a fixed time point (e.g., 12 hours).[3]
-
For time-dependent studies, incubate cells with a fixed concentration of this compound (e.g., 2 µM) for different durations (e.g., 12, 24, 36, 48 hours).[3]
-
Following treatment, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Perform all experiments in triplicate.[3]
Apoptosis Assay (Flow Cytometry)
-
Treat cells with the desired concentration of this compound (e.g., 2 µM) for the specified duration (e.g., 12 hours).[3]
-
Harvest the cells by centrifugation.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[9] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Western Blot Analysis
-
Treat cells with this compound (e.g., 2 µM for 12 hours) to assess changes in protein expression.[3]
-
Collect cells by centrifugation and wash twice with PBS.[3]
-
Lyse the cells using RIPA buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Separate 50 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% skim milk for one hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3] Key primary antibodies to consider include those against Bax, Bcl-2, cleaved PARP, phospho-H2AX, p53, and NPM1.[1][3][4]
-
Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for two hours at room temperature.[3]
-
Visualize the protein bands using an ECL chemiluminescence kit.[3] Use GAPDH or β-actin as a loading control.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing NSC348884 in Combination with Doxorubicin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of NSC348884 in combination with the chemotherapeutic agent doxorubicin. This compound is a small molecule inhibitor of Nucleophosmin (NPM), a multifunctional protein often overexpressed in cancer cells where it contributes to anti-apoptotic mechanisms. By disrupting NPM's function, this compound promotes the activation of the p53 tumor suppressor pathway, leading to apoptosis. When used in conjunction with doxorubicin, which primarily induces DNA damage, this compound has been shown to enhance cytotoxic effects, offering a promising avenue for combination cancer therapy. These notes summarize the underlying mechanisms, provide quantitative data from preclinical studies, and offer detailed protocols for key experimental assays.
Introduction
Doxorubicin is a widely used anthracycline chemotherapy drug that exerts its anti-tumor activity primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. However, its clinical efficacy can be limited by both intrinsic and acquired drug resistance, as well as significant cardiotoxicity. Mechanisms of doxorubicin resistance are multifaceted and can include increased drug efflux, alterations in topoisomerase II, and evasion of apoptosis.
Nucleophosmin (NPM), also known as B23, is a nucleolar phosphoprotein involved in various cellular processes, including ribosome biogenesis, centrosome duplication, and the DNA damage response. In many human cancers, NPM is overexpressed and contributes to malignant phenotypes by inhibiting apoptosis, in part through the suppression of the p53 tumor suppressor protein.
This compound has been identified as a small molecule inhibitor that targets the N-terminal domain of NPM, disrupting its oligomerization. This disruption leads to the upregulation and activation of p53, including increased phosphorylation at Ser15, and the induction of apoptosis. The activation of p53 by this compound provides a strong rationale for its use in combination with DNA-damaging agents like doxorubicin, as p53 is a critical mediator of the cellular response to such damage. Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound and doxorubicin are used in combination.
Mechanism of Action and Synergy
The synergistic interaction between this compound and doxorubicin is rooted in their complementary mechanisms of action targeting key cancer cell vulnerabilities.
-
This compound: This compound is reported to disrupt the formation of NPM oligomers. NPM oligomers are known to sequester and inhibit the tumor suppressor protein p14ARF. The release of p14ARF leads to the inhibition of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Consequently, p53 levels rise, and the protein becomes activated through post-translational modifications, such as phosphorylation at Serine 15. Activated p53 then transcriptionally upregulates pro-apoptotic genes.
-
Doxorubicin: This agent intercalates into DNA, leading to the inhibition of topoisomerase II and the formation of DNA double-strand breaks. This DNA damage is a potent activator of the p53 signaling pathway.
Synergy: By pre-sensitizing cancer cells through the this compound-mediated activation of p53, the subsequent DNA damage induced by doxorubicin results in a more robust and sustained apoptotic response. This two-pronged attack can be particularly effective in overcoming resistance mechanisms that might otherwise dampen the efficacy of doxorubicin alone.
It is noteworthy that some studies have suggested that the cytotoxic effects of this compound may not be solely mediated by the inhibition of NPM oligomerization, and could involve the modulation of cell adhesion signaling. Researchers should consider this possibility when interpreting their results.
Data Presentation
The following tables summarize the quantitative data available for this compound as a single agent and in combination with doxorubicin.
Table 1: In Vitro Efficacy of Single-Agent this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 4.0 | |
| Granta | Mantle Cell Lymphoma | 1.7 | |
| Various Cancer Cell Lines | Multiple | 1.7 - 4.0 |
Table 2: Synergistic Cytotoxicity of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound Concentration (µM) | Doxorubicin Concentration (nM) | Observed Effect | Reference |
| Granta | Mantle Cell Lymphoma | 1 | 0.1 | Nearly complete loss of cell viability |
Note: While a specific study detailing a broad range of combination IC50 values and Combination Index (CI) values was not identified in the initial search, the data from the Granta cell line strongly indicates a potent synergistic interaction. Researchers are encouraged to perform their own dose-response matrix experiments to determine CI values in their specific models.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the combined effects of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare a matrix of concentrations. A suggested starting point is to use concentrations around the IC50 of each drug.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration should be consistent across all wells and typically <0.1%).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine IC50 values. For combination studies, software such as CompuSyn can be used to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound and doxorubicin.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the p53 pathway and apoptosis.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for the desired time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of synergistic action between this compound and doxorubicin.
Experimental Workflow Diagram
Caption: General workflow for studying the combination of this compound and doxorubicin.
Application Notes: NSC348884 in NPM1-Mutated Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the Nucleophosmin 1 (NPM1) gene are among the most frequent genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This mislocalization contributes to leukemogenesis through various mechanisms, including the disruption of tumor suppressor pathways. NSC348884 is a small molecule inhibitor that has been investigated for its therapeutic potential in NPM1-mutated AML. These application notes provide a summary of the effects of this compound on NPM1-mutated AML cell lines and detailed protocols for relevant experiments.
Mechanism of Action
This compound is reported to exert its anti-leukemic effects primarily by disrupting the oligomerization of the NPM1 protein.[1][2] In its functional state, NPM1 forms oligomers. The mutant NPM1c protein also forms hetero-oligomers with the wild-type NPM1, leading to the cytoplasmic sequestration of the wild-type protein. By interfering with the N-terminal hydrophobic pocket required for oligomerization, this compound leads to a reduction in NPM1 oligomers.[2] This disruption is believed to contribute to the induction of apoptosis and inhibition of proliferation in AML cells.[1][2]
One of the key downstream effects of this compound in NPM1-mutated AML cells is the upregulation of the p53 tumor suppressor protein.[3] This suggests that the anti-tumor activity of this compound is, at least in part, mediated through the p53 pathway. However, it is important to note that some studies suggest the cytotoxicity of this compound may be associated with modified cell adhesion signaling and might be independent of its effects on NPM1 oligomerization, warranting further investigation into its precise mechanism of action.
Application Data in NPM1-Mutated AML Cell Lines
This compound has demonstrated a potent and selective effect on AML cell lines harboring the NPM1 mutation (e.g., OCI-AML3) compared to those with wild-type NPM1 (e.g., OCI-AML2).
Cell Viability and Proliferation
Treatment with this compound leads to a dose- and time-dependent inhibition of proliferation in both NPM1-mutated and wild-type AML cell lines.[2] However, the inhibitory effect is significantly stronger in NPM1-mutated cells.[1][2]
Table 1: Effect of this compound on the Proliferation of AML Cell Lines
| Cell Line | NPM1 Status | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) |
| OCI-AML3 | Mutated | 2 | 48 | Significant inhibition observed |
| OCI-AML2 | Wild-Type | 2 | 48 | Less significant inhibition compared to OCI-AML3 |
| OCI-AML3 | 1, 3, 6, 10 | 12 | Dose-dependent inhibition | |
| OCI-AML2 | 1, 3, 6, 10 | 12 | Dose-dependent inhibition |
Note: Specific percentage of inhibition can vary between experiments. The data indicates a significantly stronger inhibitory effect on OCI-AML3 cells at a concentration of 2 µM.[2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in AML cells, with a more pronounced effect on NPM1-mutated cells.[1][2] This is evidenced by an increase in Annexin V-positive cells and changes in the expression of apoptosis-related proteins.
Table 2: Apoptotic Effects of this compound on AML Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Key Observations |
| OCI-AML3 | 2 | 12 | Significantly increased apoptosis |
| OCI-AML2 | 2 | 12 | Moderate increase in apoptosis |
| OCI-AML3 | 2 | 12 | Upregulation of Bax, Downregulation of Bcl-2 |
| OCI-AML2 | 2 | 12 | Less pronounced changes in Bax and Bcl-2 levels |
Effect on NPM1 Oligomerization
Western blot analysis under non-denaturing conditions has shown that this compound treatment leads to a significant reduction in the levels of oligomeric NPM1 protein in OCI-AML3 cells.[2]
Experimental Protocols
Cell Culture
OCI-AML2 and OCI-AML3 cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of AML cell lines.
Materials:
-
OCI-AML2 and OCI-AML3 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells to achieve final concentrations (e.g., 0, 1, 3, 6, 10 µM). Include a DMSO control.
-
Incubate the plate for the desired time points (e.g., 12, 24, 36, 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
OCI-AML2 and OCI-AML3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 2 µM) for a specified time (e.g., 12 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for NPM1 Oligomerization
This protocol is for detecting changes in the oligomeric state of NPM1 following this compound treatment.
Materials:
-
OCI-AML3 cells
-
This compound
-
Lysis buffer (non-denaturing)
-
Protein assay reagent (e.g., BCA)
-
Native-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NPM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat OCI-AML3 cells with this compound for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Mix equal amounts of protein with a non-reducing loading buffer.
-
Separate the proteins on a Native-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NPM1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for In Vivo Administration of NSC348884 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC348884 is a small molecule inhibitor that has been investigated for its anticancer properties. It was initially identified as an inhibitor of nucleophosmin (NPM1), a multifunctional protein often overexpressed in solid tumors.[1] this compound was proposed to disrupt the oligomerization of NPM1, which is crucial for its function in ribosome biogenesis, cell cycle regulation, and apoptosis.[1][2] By interfering with NPM1 function, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3]
Subsequent research has indicated that the cytotoxic effects of this compound may not be solely mediated by the inhibition of NPM1 oligomerization.[4][5] Instead, its anticancer activity is also associated with the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival PI3K/AKT signaling pathway.[6][7] Treatment with this compound has been observed to increase the protein level and phosphorylation of p53, leading to the upregulation of its downstream target, p21.[1][8] Concurrently, it attenuates AKT signaling, which is a key pathway for promoting cell survival and proliferation.[6]
These application notes provide a summary of the available data on this compound and a representative protocol for its in vivo administration in mouse models, based on currently available literature and supplier data.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Granta | Mantle Cell Lymphoma | 1.7 | [3] |
| HCT116 | Colorectal Cancer | 2.7 ± 0.1 | [6] |
| RKO | Colorectal Cancer | 3.5 ± 0.3 | [6] |
| LNCaP | Prostate Cancer | 4.0 | [3] |
| BEL-7402 | Hepatocellular Carcinoma | 2.77 | [9] |
Experimental Protocols
In Vitro Cell Viability Assay
A common preliminary experiment to determine the effective concentration of this compound on a specific cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM).[3] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plates for a specified period, typically 48 to 96 hours.[3]
-
Viability Assessment: Use a colorimetric assay such as MTT or MTS to determine cell viability. Add the reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Representative In Vivo Administration Protocol for Xenograft Mouse Models
1. Animal Model and Tumor Establishment:
-
Animal Strain: Athymic nude or SCID mice are commonly used for xenograft studies.
-
Cell Preparation: Culture the desired cancer cell line (e.g., BEL-7402 for hepatocellular carcinoma) under standard conditions.[9] Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length × Width²) / 2).
2. This compound Formulation and Administration:
-
Dosage: A dosage of 5 mg/kg body weight has been used in a BEL-7402 xenograft tumor model.[9] Another source reports a single intraperitoneal injection of 50 µg per mouse in a C57Bl/6J mouse model with MOSEC/Luc cells.[3] The optimal dose may vary depending on the tumor model and should be determined empirically.
-
Formulation (Suspended Solution): A suggested formulation for oral or intraperitoneal injection is as follows:[3]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspended solution.[3]
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Treatment Schedule: The frequency of administration is a critical parameter that needs optimization. A common schedule for tumor efficacy studies is daily or every other day administration. However, toxicity should be closely monitored. One study reported a single injection, which may be suitable for pharmacokinetic or short-term efficacy studies.[3]
3. Monitoring and Endpoint:
-
Tumor Growth and Body Weight: Monitor tumor volume and mouse body weight regularly throughout the study. Body weight loss can be an indicator of toxicity.
-
Endpoint Criteria: Establish clear endpoint criteria in accordance with institutional animal care and use guidelines. Common endpoints include a maximum tumor volume, significant body weight loss (e.g., >15-20%), or signs of morbidity.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, or RNA analysis).
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General In Vivo Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nucleophosmin 1 suppresses colorectal cancer tumor growth of patient -derived xenografts via activation of p53 and inhibition of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NPM1 inhibits proliferation and promotes apoptosis of hepatic progenitor cells via suppression of mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting the Effect of NSC348884 on NPM Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM), a multifunctional phosphoprotein primarily located in the nucleolus, plays a crucial role in various cellular processes, including ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability. NPM exists in a dynamic equilibrium between monomers and higher-order oligomers, with its oligomerization state being critical for its proper function and localization. Dysregulation of NPM oligomerization has been implicated in several human cancers, including acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.
NSC348884 is a small molecule inhibitor that has been reported to disrupt the oligomerization of NPM by targeting the N-terminal domain, which is essential for self-association.[1][2] This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for utilizing non-reducing and reducing Western blotting to investigate the effect of this compound on NPM oligomerization in a cellular context.
Principle
Under normal reducing SDS-PAGE conditions, protein complexes are dissociated into their monomeric subunits by the combination of a detergent (SDS) and a reducing agent (like β-mercaptoethanol or DTT), which breaks disulfide bonds. To study protein oligomers, a non-reducing SDS-PAGE is employed. In this method, the reducing agent is omitted from the sample loading buffer. This preserves the non-covalent and disulfide-linked oligomeric complexes, allowing for their separation based on their higher molecular weight compared to the monomeric form. By comparing the Western blot results from non-reducing and reducing conditions, the effect of this compound on the oligomeric state of NPM can be assessed. A decrease in the intensity of the oligomer bands and a corresponding increase in the monomer band in this compound-treated samples under non-reducing conditions would indicate a disruption of NPM oligomerization.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: OCI-AML3 cells, which harbor an NPM1 mutation, are a suitable model system.
-
Culture Conditions: Culture OCI-AML3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells at an appropriate density.
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 2 µM, 5 µM, 10 µM) for a specified duration. A treatment of 2 µM this compound for 12 hours has been shown to significantly reduce oligomeric NPM1 levels.[1]
-
Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.
-
II. Protein Extraction (Lysis)
-
Harvesting Cells: After treatment, collect the cells by centrifugation. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A RIPA buffer (Radioimmunoprecipitation assay buffer) is often effective for extracting both cytoplasmic and nuclear proteins. For non-reducing conditions, it is crucial to prepare the lysis buffer fresh and add protease and phosphatase inhibitors just before use.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktail
-
-
-
Lysis Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
IV. Sample Preparation for SDS-PAGE
-
Non-Reducing Sample Preparation:
-
In a new tube, mix a calculated volume of protein extract (e.g., 20-30 µg of total protein) with a non-reducing sample loading buffer.
-
2x Non-Reducing Sample Buffer Recipe:
-
125 mM Tris-HCl, pH 6.8
-
4% SDS
-
20% glycerol
-
0.02% bromophenol blue
-
-
Do not add any reducing agents (e.g., β-mercaptoethanol, DTT).
-
Do not boil the samples, as heat can disrupt non-covalent interactions. Instead, incubate at room temperature for 10 minutes.
-
-
Reducing Sample Preparation (for control):
-
In a separate tube, mix the same amount of protein extract with a standard reducing sample loading buffer.
-
2x Reducing Sample Buffer Recipe:
-
125 mM Tris-HCl, pH 6.8
-
4% SDS
-
20% glycerol
-
0.02% bromophenol blue
-
10% β-mercaptoethanol or 100 mM DTT
-
-
Boil the samples at 95-100°C for 5 minutes.
-
V. SDS-PAGE
-
Gel Electrophoresis:
-
Load the prepared non-reducing and reducing samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1x SDS-PAGE running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
VI. Western Blotting
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for NPM (e.g., rabbit anti-NPM1) diluted in the blocking buffer. The incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
VII. Stripping and Reprobing for Loading Control
-
To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed for a loading control protein, such as β-actin or GAPDH.
-
Stripping Buffer (Mild):
-
15 g glycine
-
1 g SDS
-
10 ml Tween 20
-
Adjust pH to 2.2
-
Bring volume to 1 L with ultrapure water
-
-
Stripping Procedure:
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 10-20 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Proceed with the blocking step and incubate with the primary antibody for the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table for clear comparison. Densitometry analysis of the bands can be performed using appropriate software. The relative intensity of the oligomeric and monomeric NPM bands can be calculated and normalized to the loading control.
| Treatment Group | This compound Conc. (µM) | Relative NPM Oligomer Intensity (Normalized) | Relative NPM Monomer Intensity (Normalized) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Treatment 1 | 1 | 0.75 ± 0.10 | 1.25 ± 0.11 |
| Treatment 2 | 2 | 0.42 ± 0.08 | 1.88 ± 0.15 |
| Treatment 3 | 5 | 0.15 ± 0.05 | 2.50 ± 0.21 |
| Treatment 4 | 10 | 0.05 ± 0.02 | 2.95 ± 0.25 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for detecting the effect of this compound on NPM oligomerization.
References
Troubleshooting & Optimization
Technical Support Center: NSC348884 and Nucleophosmin (NPM)
This technical support guide addresses the evolving understanding of NSC348884's mechanism of action, specifically focusing on the evidence that its cytotoxic effects are not mediated by the inhibition of Nucleophosmin (NPM) oligomerization. This resource is intended for researchers, scientists, and drug development professionals who are investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What was the initial proposed mechanism of action for this compound?
A1: this compound was initially identified as a putative small molecule inhibitor of Nucleophosmin (NPM).[1] The proposed mechanism was that this compound binds to a hydrophobic pocket in the N-terminal domain of NPM, disrupting its ability to form oligomers (dimers and pentamers).[1][2] This disruption of NPM oligomerization was thought to inhibit its functions in ribosome biogenesis, cell proliferation, and apoptosis regulation, ultimately leading to cancer cell death.[1][3] This hypothesis was supported by initial studies showing that this compound could disrupt NPM oligomers in native polyacrylamide gel electrophoresis (PAGE) assays and induce apoptosis in various cancer cell lines.[1][3]
Q2: My experimental results do not show inhibition of NPM oligomerization after this compound treatment. Is there an issue with my protocol?
A2: Not necessarily. Your results are consistent with more recent and thorough investigations into this compound's mechanism.[4][5][6] Rigorous studies using advanced techniques such as Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET), alongside immunoprecipitation and various electrophoretic methods, have demonstrated that this compound does not inhibit the formation of NPM oligomers in either in vivo or in vitro settings.[4][5][7] These findings suggest that the cytotoxic effects of this compound are independent of NPM oligomerization status.
Q3: If this compound does not inhibit NPM oligomerization, what is the current understanding of its cytotoxic mechanism?
A3: The precise cytotoxic mechanism of this compound is being reconsidered in light of recent findings.[4][5] Current evidence suggests that its cytotoxicity is associated with the modification of cell adhesion signaling.[4][5][6] While the direct target remains to be fully elucidated, treatment with this compound has been shown to induce a dose-dependent apoptotic response in cancer cells.[1][3] This apoptotic pathway is correlated with the upregulation of p53 (specifically, increased phosphorylation at Ser15) and other apoptotic markers like H2AX phosphorylation and Poly(ADP-ribose) polymerase (PARP) cleavage.[1][2][3]
Q4: I am observing conflicting results in different Acute Myeloid Leukemia (AML) cell lines. Is this expected?
A4: Yes, differential effects have been reported in AML cell lines. One study found that this compound had a stronger pro-apoptotic and anti-proliferative effect on OCI-AML3 cells, which carry a mutation in NPM1 (NPM1c+), compared to AML cells with wild-type NPM1 like OCI-AML2.[8] Interestingly, the same study reported that this compound treatment significantly reduced the levels of NPMc+ oligomers in the mutant cells.[8] This contrasts with findings in other cell systems where oligomerization was unaffected.[4][5] These discrepancies highlight that the effects of this compound can be cell-context dependent and that the relationship between the compound, NPM1 mutation status, and oligomerization requires further investigation.
Troubleshooting Guide
Problem: Inconsistent cytotoxicity (IC50 values) across experiments.
-
Possible Cause: Cell density, passage number, and metabolic state can influence drug sensitivity.
-
Recommendation: Standardize your cell seeding density and use cells within a consistent, low passage number range for all experiments. Ensure consistent incubation times. The reported IC50 for this compound in various cancer cell lines is typically in the range of 1.7-4.0 µM.[1][3][9]
Problem: No observable change in NPM oligomer bands on a native PAGE gel.
-
Possible Cause: This observation is in line with recent evidence.[4][5][7]
-
Recommendation: Your experimental setup is likely correct. Instead of focusing solely on NPM oligomerization, consider investigating downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3, Annexin V staining) or changes in cell adhesion pathways to probe the cytotoxic effects of this compound.
Problem: Difficulty in interpreting results related to p53 activation.
-
Possible Cause: The effect on p53 can be time-dependent.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24 hours) to capture the peak of p53 upregulation and phosphorylation at Ser15 following this compound treatment.[3][9] Use a p53-null cell line as a negative control to confirm the p53-dependence of the observed cytotoxicity.
Data Presentation
Table 1: Summary of Reported this compound Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| LNCaP | Prostate Cancer | ~4.0 | Inhibition of cell proliferation, apoptosis induction, p53 upregulation.[3][9] |
| Granta-519 | Mantle Cell Lymphoma | ~1.7 | Inhibition of cell viability.[9] |
| HCT116 | Colorectal Carcinoma | 1.7 - 4.0 | Disruption of NPM oligomer formation (in early studies).[3] |
| OCI-AML3 (NPM1-mutated) | Acute Myeloid Leukemia | N/A | Stronger inhibition of proliferation and induction of apoptosis compared to wild-type.[8] |
| OCI-AML2 (NPM1 wild-type) | Acute Myeloid Leukemia | N/A | Weaker inhibition of proliferation and induction of apoptosis compared to mutant.[8] |
Table 2: Evolution of Understanding this compound's Mechanism
| Feature | Initial Hypothesis (Qi et al., 2008)[1] | Revised Finding (Harnos et al., 2021)[4] |
| Primary Target | Nucleophosmin (NPM) | Likely not NPM oligomerization; the direct target is being reconsidered.[4] |
| Effect on NPM | Disrupts the N-terminal oligomerization domain, causing monomerization.[1] | Does not inhibit the formation of NPM oligomers in vivo or in vitro.[4][7] |
| Mechanism of Cytotoxicity | Apoptosis is induced as a consequence of inhibiting NPM's functions.[1] | Cytotoxicity is associated with modified cell adhesion signaling.[4][5][6] |
Experimental Protocols & Visualizations
Logical Relationship of this compound Hypotheses
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization [ouci.dntb.gov.ua]
- 8. europeanreview.org [europeanreview.org]
- 9. medchemexpress.com [medchemexpress.com]
Alternative mechanisms of action for NSC348884.
Welcome to the technical support center for NSC348884. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address common questions and troubleshooting scenarios related to its alternative mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
This compound was initially identified as a small molecule inhibitor of Nucleophosmin (NPM1) oligomerization.[1][2][3] It was designed through in silico screening to disrupt a hydrophobic pocket necessary for the formation of NPM1 oligomers.[1][2][3] This disruption was reported to inhibit the anti-apoptotic functions of NPM1, leading to the upregulation of p53 and subsequent apoptosis in various cancer cell lines.[1][2]
Q2: Is there evidence for alternative mechanisms of action for this compound?
Yes, recent studies have challenged the role of NPM1 oligomerization inhibition as the primary cytotoxic mechanism of this compound.[4][5][6][7] Some research indicates that this compound's cytotoxic effects are more closely associated with modified cell adhesion signaling.[4][5][6][7] Furthermore, an off-target inhibitory effect on PI3Kδ has also been reported.[8][9]
Q3: How does this compound induce apoptosis?
This compound has been shown to induce apoptosis in a dose-dependent manner across various cancer cell lines.[1][2][10] The apoptotic process is correlated with several key markers, including:
-
Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[10]
Q4: Does the efficacy of this compound depend on the NPM1 mutation status?
Studies have shown that while this compound has inhibitory and pro-apoptotic effects on both wild-type and NPM1-mutated acute myeloid leukemia (AML) cells, the effect is significantly stronger in cells carrying an NPM1 mutation.[10][11]
Q5: Can this compound be used in combination with other therapeutic agents?
Yes, this compound has been shown to synergize with doxorubicin, enhancing its cytotoxic effects on cancer cell viability.[1][2][8][9] A synergistic effect has also been observed with all-trans-retinoic acid (ATRA) in treating OCI-AML3 cells and primary AML cells expressing mutated NPM1.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cell proliferation inhibition.
-
Possible Cause 1: Cell line variability. Different cancer cell lines exhibit varying sensitivity to this compound. IC50 values have been reported to range from 1.7 to 4.0 µM.[1][2][12]
-
Troubleshooting Step 1: Ensure the use of a consistent cell line and passage number for all experiments.
-
Troubleshooting Step 2: Perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Possible Cause 2: Assay conditions. Differences in cell seeding density, incubation time, and the specific proliferation assay used can affect the results.
-
Troubleshooting Step 3: Standardize all assay parameters. For example, a 12-hour treatment with 2 µM this compound has been shown to be effective in AML cell lines.[10]
Issue 2: Failure to observe disruption of NPM1 oligomers.
-
Possible Cause: As suggested by recent findings, this compound may not effectively inhibit the formation of NPM1 oligomers in all cellular contexts.[4][5][6][7]
-
Troubleshooting Step 1: Utilize sensitive techniques to monitor oligomerization, such as Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET), in addition to native PAGE and immunoprecipitation.[4][5][6]
-
Troubleshooting Step 2: Consider that the observed cytotoxicity may be independent of NPM1 oligomerization and investigate alternative downstream signaling pathways.
Issue 3: Unexpected changes in cell adhesion and morphology.
-
Possible Cause: This may be a primary effect of this compound. Studies have documented that the cytotoxicity of this compound is associated with modified cell adhesion signaling, leading to cell rounding.[4][5]
-
Troubleshooting Step 1: Investigate the expression and localization of proteins involved in cell adhesion signaling pathways.
-
Troubleshooting Step 2: Utilize techniques like Electric Cell-Substrate Impedance Sensing (ECIS) to quantify changes in cell-surface contact.[5]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cell Proliferation) | Various Cancer Cell Lines | 1.7 - 4.0 µM | [1][2][12] |
| LNCaP, Granta | 1.5 - 4.0 µM | [3] | |
| Apoptosis Induction | OCI-AML3 (NPM1-mutated) | Significantly higher than OCI-AML2 (wild-type) | [10][11] |
| Effect on Protein Expression (OCI-AML3 vs. OCI-AML2 after this compound treatment) | |||
| Bax | OCI-AML3 | Significantly higher | [10] |
| Bcl-2 | OCI-AML3 | Significantly lower | [10] |
Experimental Protocols
1. Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM1 Oligomerization
-
Objective: To assess the effect of this compound on the oligomeric state of NPM1.
-
Methodology:
-
Treat cancer cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Mix equal amounts of protein with a native sample buffer (lacking SDS and reducing agents).
-
Run the samples on a native polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-NPM1 antibody to visualize the different oligomeric states (monomers, dimers, pentamers).[1][2]
-
2. Apoptosis Assay using Flow Cytometry (Annexin V Staining)
-
Objective: To quantify the pro-apoptotic effect of this compound.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][10]
-
Visualizations
Caption: Reported mechanism of this compound via NPM1 oligomerization inhibition.
Caption: Proposed alternative mechanisms of action for this compound.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
NSC348884 solubility issues and how to resolve them.
Welcome to the technical support center for NSC348884. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that has been investigated for its anti-cancer properties. It was initially identified as an inhibitor of nucleophosmin (NPM), a multifunctional nucleolar phosphoprotein.[1][2] The proposed mechanism was the disruption of NPM oligomerization, which is crucial for its function in cell proliferation and survival.[1][2] By interfering with NPM oligomerization, this compound was shown to induce apoptosis and upregulate p53.[1][2][3] However, more recent studies have suggested that the cytotoxic effects of this compound may not be directly mediated by the inhibition of NPM oligomer formation but could be associated with modified cell adhesion signaling.[4][5][6]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenge researchers face with this compound is its limited aqueous solubility. This can lead to issues with stock solution preparation, precipitation in cell culture media, and inconsistent experimental results. Careful attention to solvent selection and preparation methodology is crucial for successful experiments.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[3][7] For in vivo studies, it can be formulated in mixtures containing DMSO, PEG300, Tween-80, saline, or corn oil.[3][7] It is important to note that this compound is practically insoluble in water.[8]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to this compound solubility and provides step-by-step solutions.
Issue 1: Immediate precipitation upon adding DMSO stock to aqueous media.
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Cause: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[9] The final concentration of this compound may be exceeding its solubility limit in the final solution.
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Solution:
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Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
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Serial Dilution: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media.[9]
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Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even distribution.[9][10]
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Issue 2: Delayed precipitation in the incubator after several hours or days.
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Cause: Delayed precipitation can be caused by changes in the media over time, such as shifts in pH, temperature fluctuations, or interactions with media components.[9] Evaporation of media can also increase the compound's concentration, leading to precipitation.[10]
-
Solution:
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Regular Media Changes: For long-term experiments, change the media with freshly prepared this compound-containing media every 24-48 hours.[10]
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Maintain Proper Humidification: Ensure your incubator has proper humidification to minimize evaporation.[10]
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Consider Media Formulation: If the problem persists, consider trying a different basal media formulation.
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Issue 3: Inconsistent or lower-than-expected biological activity.
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Cause: Partial or complete precipitation of this compound reduces the effective concentration of the compound in your experiment, leading to variability in results.
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Solution:
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Visual Inspection: Always visually inspect your prepared media for any signs of precipitation (cloudiness, crystals) before adding it to cells.[9][10]
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Filtration: If you suspect microprecipitation, you can filter the final working solution through a 0.22 µm syringe filter before use.[10]
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Fresh Stock Solutions: Prepare fresh stock solutions regularly and store them properly to avoid degradation and ensure accurate concentration.[3][7] It is recommended to use fresh, non-hygroscopic DMSO for preparing stock solutions as absorbed moisture can reduce solubility.[3]
-
Data Presentation: Solubility and Stock Solution Preparation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Vehicle | Maximum Solubility | Notes |
| DMSO | ≥ 34 mg/mL (53.39 mM)[7] | Use fresh, non-hygroscopic DMSO for best results.[3] |
| Ethanol | 100 mg/mL (157.03 mM)[8] | - |
| Water | Insoluble[8] | - |
Table 2: Recommended Formulations for In Vivo Studies
| Protocol | Formulation | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (3.93 mM) | Results in a suspended solution; may require sonication.[7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (3.93 mM) | Results in a suspended solution; may require sonication.[7] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.93 mM) | Results in a clear solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 0.637 mg (Molecular Weight: 636.79 g/mol ). c. Add the appropriate volume of fresh DMSO to the powder. d. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[7] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[7]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
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Materials: 10 mM this compound DMSO stock, pre-warmed (37°C) complete cell culture medium, sterile tubes.
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Procedure: a. Thaw an aliquot of the 10 mM this compound DMSO stock at room temperature. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. To prepare a 10 µM working solution, first create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media. Mix gently. d. Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media to achieve the final 10 µM concentration. e. Gently mix the final working solution by inverting the tube. Do not vortex vigorously. f. Visually inspect for any signs of precipitation before adding to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proposed signaling pathways of this compound.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: NSC348884 In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of NSC348884 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound was initially identified as a small molecule inhibitor of Nucleophosmin (NPM1) oligomerization.[1][2] The proposed mechanism involved the disruption of a hydrophobic pocket required for NPM1 to form oligomers, leading to an upregulation of the p53 tumor suppressor pathway and subsequent apoptosis in cancer cells.[1][2] However, recent studies have contested this, suggesting that the cytotoxic effects of this compound are not mediated by the inhibition of NPM1 oligomerization in vivo.[3][4][5][6] Instead, its anti-tumor activity may be associated with the modulation of cell adhesion signaling.[3][4][5][6] Researchers should consider both potential mechanisms when designing their experiments.
Q2: What is a recommended starting dose for in vivo experiments?
A2: Limited public data is available on comprehensive dose-response studies for this compound in vivo. One study in a C57Bl/6J mouse model of ovarian cancer reported a single intraperitoneal (i.p.) injection of 50 μg, which resulted in reduced tumor growth.[7] This can be considered a preliminary data point. However, it is crucial to perform a dose-finding (dose-escalation) study in your specific animal and tumor model to determine the optimal therapeutic window.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound can be formulated as a suspension or a clear solution depending on the chosen vehicle. A common method for preparing a suspended solution for intraperitoneal or oral administration involves using a combination of DMSO, PEG300, Tween-80, and saline.[7] A clear solution can be prepared using DMSO and corn oil.[7] It is recommended to prepare the working solution fresh on the day of use.[7]
Q4: What are the known in vitro concentrations that show activity?
A4: this compound typically inhibits the proliferation of various cancer cell lines with IC50 values ranging from 1.7 to 4.0 μM.[2][7] It has been shown to be more effective at inducing apoptosis in cancer cells harboring NPM1 mutations compared to wild-type cells at concentrations around 3.0 μM.[1]
Troubleshooting Guide
Issue 1: High toxicity or adverse effects observed in animals.
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Possible Cause: The administered dose is above the maximum tolerated dose (MTD) in your specific model.
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Troubleshooting Steps:
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Reduce the Dose: Immediately lower the dosage in subsequent cohorts.
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Conduct a formal MTD study: If not already done, perform a dose-escalation study to identify the MTD. This typically involves treating small groups of animals with increasing doses and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
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Change Administration Route: Consider if a different route of administration (e.g., oral gavage vs. intraperitoneal injection) might alter the pharmacokinetic and toxicity profile.
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Evaluate Formulation: Ensure the formulation vehicle itself is not causing toxicity. Run a control group treated with the vehicle alone.
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Issue 2: Lack of tumor growth inhibition.
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Possible Cause: The dose is too low, the dosing frequency is insufficient, or the tumor model is resistant.
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Troubleshooting Steps:
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Increase the Dose: If no toxicity was observed, carefully escalate the dose in a stepwise manner.
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Increase Dosing Frequency: A single dose may not be sufficient to maintain a therapeutic concentration. Consider a dosing schedule such as daily or every-other-day administration, guided by a pilot MTD study with the new schedule.
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Confirm In Vitro Sensitivity: Re-verify the sensitivity of your specific tumor cell line to this compound in vitro to ensure it is a relevant model.
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Combination Therapy: this compound has been shown to synergize with other chemotherapeutic agents like doxorubicin.[2][8] If monotherapy is ineffective, a combination approach could be explored.
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Issue 3: Inconsistent results between experiments.
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Possible Cause: Issues with formulation preparation or animal variability.
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Troubleshooting Steps:
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Standardize Formulation Protocol: Ensure the formulation is prepared consistently for every experiment. For suspensions, ensure it is well-mixed before each injection to guarantee uniform dosing.[7]
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Increase Group Size: A larger number of animals per group can help to mitigate the impact of biological variability.
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Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
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Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| Granta | Mantle Cell Lymphoma | 1.7 | [7] |
| LNCaP | Prostate Cancer | 4.0 | [7] |
| Various Cancer Lines | Multiple | 1.7 - 4.0 | [2] |
Table 2: Reported In Vivo Experimental Protocol
| Parameter | Details | Reference |
| Animal Model | C57Bl/6J mice | [7] |
| Tumor Model | MOSEC/Luc (Ovarian Cancer) Cell Injection | [7] |
| Dosage | 50 μg | [7] |
| Administration Route | Intraperitoneal (i.p.) injection | [7] |
| Dosing Frequency | Single dose | [7] |
| Outcome | Reduced tumorigenesis (not complete inhibition) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspended Solution)
This protocol is adapted from commercially available guidelines and is intended for intraperitoneal or oral administration.[7]
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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To prepare a 1 mL working solution at 2.5 mg/mL, sequentially add the following, ensuring complete mixing after each step:
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100 μL of the 25 mg/mL DMSO stock solution.
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400 μL of PEG300.
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50 μL of Tween-80.
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450 μL of Saline.
-
-
Vortex or sonicate the final mixture to ensure a uniform suspension.
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Administer to the animal based on body weight to achieve the target dose in mg/kg. Prepare this formulation fresh before use.
Protocol 2: General Workflow for a Dose-Finding Study
This is a generalized protocol. Specifics should be adapted to the research question and institutional guidelines.
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Animal Model Selection: Choose a relevant tumor model (e.g., xenograft or syngeneic) in an appropriate mouse strain.
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Pilot Toxicity Study (MTD Determination):
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Divide healthy, non-tumor-bearing mice into groups (n=3-5 per group).
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Administer this compound at escalating doses (e.g., 1, 5, 10, 25 mg/kg). Include a vehicle-only control group.
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Dose the animals according to the planned therapeutic schedule (e.g., daily for 5 days).
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Monitor animals daily for signs of toxicity, including body weight loss, changes in appearance, and behavior for 1-2 weeks.
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The MTD is often defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.
-
-
Efficacy Study:
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Implant tumor cells into a larger cohort of animals.
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Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
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Treat animals with several doses at or below the determined MTD (e.g., MTD, MTD/2, MTD/4).
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Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
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At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histology, western blot).
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Mandatory Visualizations
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
Caption: Proposed signaling pathways for this compound.
References
- 1. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with NSC348884.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with NSC348884.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially identified as a small molecule inhibitor of Nucleophosmin (NPM1).[1][2][3][4] It was proposed to work by disrupting the formation of NPM1 oligomers, which are crucial for its function.[1][2][3] This disruption was thought to lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1][2][5] However, recent studies have questioned this mechanism, suggesting that the cytotoxic effects of this compound may be independent of NPM1 oligomerization inhibition and could be related to altered cell adhesion signaling.[6][7][8][9][10]
Q2: In which research areas and cell lines is this compound commonly used?
A2: this compound is primarily used in cancer research, with a particular focus on hematological malignancies like acute myeloid leukemia (AML), especially in cell lines harboring NPM1 mutations (e.g., OCI-AML3).[3][5][11][12] It has also been studied in various other cancer cell lines, including those from prostate cancer (LNCaP), colorectal cancer (HCT116), and mantle cell lymphoma (Granta).[4]
Q3: What are the known downstream effects of this compound treatment?
A3: Treatment with this compound has been reported to induce several downstream effects, including:
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Induction of apoptosis: This is a commonly observed outcome across various cancer cell lines.[1][2]
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Upregulation of p53: this compound has been shown to increase the levels and phosphorylation of the tumor suppressor protein p53.[1][2][4][13]
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Inhibition of the AKT pathway: Some studies have indicated that this compound can inhibit the AKT signaling pathway.[5]
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Synergistic effects with chemotherapy: It has been shown to enhance the cytotoxicity of drugs like doxorubicin.[1][2][14]
Q4: Are there any known off-target effects for this compound?
A4: Yes, the possibility of off-target effects is a significant consideration. One study reported that this compound could also inhibit PI3Kδ.[14] Furthermore, the conflicting reports on its primary mechanism suggest that its cytotoxic effects might be, at least in part, due to interactions with other cellular targets.[6][7][8][9][10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
Issue 1: Inconsistent Anti-proliferative or Apoptotic Effects
Possible Cause 1: Poor Solubility and Stability
This compound is a hydrophobic molecule, and improper dissolution can lead to inaccurate concentrations and inconsistent results.
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Recommendation: Prepare fresh stock solutions in 100% DMSO and store them at -80°C for long-term storage or -20°C for shorter periods.[15] When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium and vortex thoroughly. Be aware of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil may be necessary to achieve a clear solution or a fine suspension.[15]
Possible Cause 2: Cell Line-Specific Responses
The sensitivity to this compound can vary significantly between different cell lines. While some studies report a stronger effect in NPM1-mutated cells, others have not observed this enhanced sensitivity.[3][5][8][11][12]
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Recommendation: Perform a dose-response curve for each new cell line to determine the optimal concentration (IC50). A typical concentration range for in vitro studies is 1-10 µM.[1][2][15] It is also advisable to test the compound in both NPM1-wild-type and NPM1-mutated cell lines if your research hypothesis is centered on NPM1.
Quantitative Data Summary: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 4.0 | [15] |
| Granta | Mantle Cell Lymphoma | 1.7 | [15] |
| Various | Distinct Cancer Cell Lines | 1.7 - 4.0 | [2] |
Issue 2: Discrepancy in NPM1 Oligomerization Status
Possible Cause: Conflicting Mechanisms of Action
As noted, there is conflicting evidence regarding whether this compound actually disrupts NPM1 oligomers in intact cells.[6][7][8][9][10][16] Your experimental results may align with either of the proposed mechanisms.
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Recommendation: If your research focuses on the NPM1 oligomerization state, it is crucial to independently verify this effect in your specific experimental system. Utilize techniques like native polyacrylamide gel electrophoresis (PAGE) followed by Western blotting to assess the oligomeric state of NPM1.[3] Consider alternative explanations for the observed cellular effects, such as impacts on cell adhesion signaling.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Assessment of NPM1 Oligomerization by Native PAGE
This protocol is adapted from methodologies described in the literature to assess the effect of this compound on NPM1 oligomerization.
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Cell Treatment: Seed and treat your target cells with varying concentrations of this compound (e.g., 1.0 - 5.0 µM) for the desired time (e.g., 8 hours).[3] Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Native PAGE: Prepare a native polyacrylamide gel. Mix an equal amount of protein from each sample with a native sample buffer (lacking SDS and reducing agents).
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Electrophoresis: Run the gel at a low voltage in a cold room or on ice to maintain the native protein structure.
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Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific for NPM1, followed by an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A disruption of oligomers would be indicated by a decrease in higher molecular weight bands and an increase in the monomeric form.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. europeanreview.org [europeanreview.org]
- 12. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: NSC348884 and Cell Adhesion Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC348884 in their experiments, with a specific focus on its effects on cell adhesion signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Initially, this compound was identified as a small molecule inhibitor of Nucleophosmin (NPM) oligomerization, leading to the induction of apoptosis in cancer cells.[1][2] However, more recent studies have shown that the cytotoxic effects of this compound are not mediated by the inhibition of NPM oligomer formation.[3][4][5][6][7] Instead, its mechanism is now understood to be associated with the modification of cell adhesion signaling pathways.[3][4][5][6][7]
Q2: I am not observing any changes in NPM oligomerization with this compound treatment. Is my experiment failing?
A2: Not necessarily. While earlier reports suggested this compound disrupts NPM oligomers,[1][2] more recent and detailed studies using methods like fluorescence lifetime imaging (FLIM) with FRET have demonstrated that this compound does not inhibit the formation of NPM oligomers in various cell lines.[3][4][5][6][7] It is more likely that the observed cellular effects are due to its impact on cell adhesion signaling. We recommend investigating markers of cell adhesion and cytoskeletal changes instead.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: A key morphological change observed upon this compound treatment is cell rounding.[6] This is often accompanied by a decrease in the cell-surface contact area, which can be quantified using techniques like electrical impedance-based measurements.[6] These changes are indicative of an effect on cell adhesion.
Q4: Which signaling pathways related to cell adhesion are affected by this compound?
A4: Current evidence points towards the involvement of the p21-activated kinase 1 (PAK1) and cofilin pathway.[8][9] PAK1 is a key regulator of the actin cytoskeleton and focal adhesion dynamics.[8] Cofilin, a downstream effector of PAK1, is a critical protein in actin filament turnover.[9] While a direct link to focal adhesion kinase (FAK) and integrin signaling has not been definitively established for this compound, these are central pathways in cell adhesion that may be indirectly affected.
Q5: What is the typical effective concentration range for this compound?
A5: The half-maximal inhibitory concentration (IC50) for this compound's effect on cell proliferation typically ranges from 1.7 to 4.0 µM in various cancer cell lines.[1][2] However, the optimal concentration can vary depending on the cell line and the specific assay being performed. We recommend performing a dose-response curve to determine the optimal concentration for your experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Suggested Solution |
| Cell Line Resistance | Different cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 for your specific cell line or a closely related one. |
| Compound Instability | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration. |
| Confluency of Cells | Cell density can influence drug sensitivity. Standardize your seeding density for all experiments to ensure reproducibility. |
Problem 2: Unexpected Results in Apoptosis Assays
| Possible Cause | Suggested Solution |
| Off-Target Effects | While this compound does induce apoptosis,[1][2] its primary cytotoxic mechanism is now thought to be through altered cell adhesion.[3][4][5][6][7] The apoptotic phenotype may be a downstream consequence of disrupted cell adhesion. |
| Timing of Assay | The induction of apoptosis may occur at later time points following the initial effects on cell adhesion. Perform a time-course experiment to identify the optimal window for observing apoptosis. |
| Cell Line-Specific Apoptotic Pathways | The propensity to undergo apoptosis and the specific pathways involved can be cell-type dependent. Consider using multiple markers of apoptosis (e.g., Annexin V staining, PARP cleavage, caspase activation). |
Problem 3: Difficulty in Observing and Quantifying Cell Adhesion Effects
| Possible Cause | Suggested Solution |
| Suboptimal Assay Conditions | For cell adhesion assays, ensure proper coating of plates with extracellular matrix proteins (e.g., fibronectin, collagen). Optimize cell seeding density and incubation time. |
| Insensitive Quantification Method | For quantifying adherent cells, consider using sensitive methods like the CyQuant® assay, which measures DNA content, or crystal violet staining with careful background correction.[10][11] |
| Transient Effects | The effect of this compound on cell adhesion may be dynamic. Consider live-cell imaging to monitor morphological changes over time. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 4.0 | [1] |
| Granta | Mantle Cell Lymphoma | 1.7 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | ~3.0 (induces marked apoptosis) | [12] |
| OCI-AML2 | Acute Myeloid Leukemia | > 3.0 (no significant apoptosis) | [12] |
Experimental Protocols
Cell Adhesion Assay (Crystal Violet Staining)
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Plate Coating: Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) for 1 hour at 37°C or overnight at 4°C.
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Blocking: Wash the wells twice with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
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Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells per well and allow them to adhere for 1-2 hours in the presence of varying concentrations of this compound or vehicle control.
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Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
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Fixation: Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Staining: Wash the wells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Wash the wells thoroughly with water and allow them to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 590 nm.
Western Blot for Signaling Proteins (p-PAK1, p-Cofilin)
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PAK1, PAK1, p-Cofilin, Cofilin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathway of this compound's effect on cell adhesion.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Pak1 regulates focal adhesion strength, myosin IIA distribution, and actin dynamics to optimize cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cofilin activity downstream of Pak1 regulates cell protrusion efficiency by organizing lamellipodium and lamella actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 12. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of NSC348884 on wild-type versus NPM1-mutated cells.
Welcome to the technical support center for NSC348884. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on its differential impact on wild-type versus NPM1-mutated cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | 1. Suboptimal concentration of this compound: The effective concentration can be cell-line dependent. 2. Incorrect drug preparation or storage: this compound may have degraded. 3. Cell line resistance: Some cell lines may be inherently less sensitive. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Concentrations between 1.7 µM and 4.0 µM have been shown to be effective in various cancer cell lines[1][2]. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Verify the NPM1 mutation status of your cell lines. Cells with NPM1 mutations, such as OCI-AML3, are reported to be more sensitive than wild-type cells like OCI-AML2[3][4]. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect results. 2. Inconsistent this compound treatment duration: The effects of this compound are time-dependent[4]. | 1. Use cells within a consistent and low passage number range. Ensure similar cell confluency at the time of treatment. Standardize all cell culture reagents. 2. Adhere to a strict and consistent timeline for drug incubation in all experiments. |
| Difficulty detecting apoptosis | 1. Assay timing: Apoptosis may be an early or late event depending on the cell line and this compound concentration. 2. Inappropriate apoptosis assay: The chosen method may not be sensitive enough. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis. 2. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry, PARP cleavage by Western blot, or caspase activity assays[1][2]. |
| Unexpected changes in protein localization | 1. Off-target effects: this compound may have effects unrelated to NPM1. 2. Fixation/permeabilization artifacts: Issues with the immunofluorescence protocol can lead to misleading results. | 1. While initially identified as an NPM1 oligomerization inhibitor, recent studies suggest this compound's cytotoxicity may be linked to modified cell adhesion signaling[5][6][7][8][9]. Consider investigating pathways related to cell adhesion. 2. Optimize your immunofluorescence protocol, ensuring proper fixation and permeabilization to preserve cellular structures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Initially, this compound was identified as a small molecule inhibitor that disrupts the formation of NPM1 oligomers by targeting a hydrophobic pocket required for this process[1]. This disruption was thought to inhibit the anti-apoptotic functions of NPM1. However, more recent evidence suggests that this compound may not inhibit the formation of NPM1 oligomers in leukemia cells[5][6][7][8][9]. Instead, its cytotoxic effects are proposed to be associated with alterations in cell adhesion signaling[5][6][8][9]. This compound has also been shown to upregulate p53, leading to increased apoptosis[1][2].
Q2: Why is there a differential effect of this compound on NPM1-mutated versus wild-type cells?
A2: Studies have consistently shown that this compound has a more potent inhibitory and pro-apoptotic effect on AML cells carrying an NPM1 mutation (e.g., OCI-AML3) compared to cells with wild-type NPM1 (e.g., OCI-AML2)[3][4]. While the exact reason is still under investigation, it is hypothesized that the altered cytoplasmic localization of the mutated NPM1 protein may render the cells more vulnerable to the effects of this compound. Treatment with this compound has been shown to induce marked apoptosis in OCI-AML3 cells, while not affecting OCI-AML2 cells to the same extent[10].
Q3: What are the expected effects of this compound on cell proliferation and apoptosis?
A3: this compound inhibits cell proliferation in a time- and concentration-dependent manner in both wild-type and NPM1-mutated AML cells[4]. It is a potent inducer of apoptosis, and this effect is significantly stronger in NPM1-mutated cells[3][4]. Apoptosis induction is correlated with markers such as H2AX phosphorylation and PARP cleavage[1][2].
Q4: Does this compound have other known targets besides NPM1?
A4: Yes, some research suggests that this compound may also inhibit PI3Kδ[11][12]. This could contribute to its anti-cancer effects and should be considered when interpreting experimental results.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that this compound can synergize with other chemotherapeutic agents, such as doxorubicin, enhancing their cytotoxicity[1][11][12]. It has also been shown to sensitize OCI-AML3 and primary AML cells expressing mutated NPM1 to all-trans retinoic acid (ATRA)[10][13].
Data Presentation
Table 1: Summary of this compound Effects on Wild-Type vs. NPM1-Mutated AML Cells
| Parameter | Wild-Type NPM1 (OCI-AML2) | NPM1-Mutated (OCI-AML3) | Reference |
| Proliferation Inhibition | Inhibitory effect observed | Significantly stronger inhibitory effect | [3][4] |
| Apoptosis Induction | Pro-apoptotic effect observed | Significantly stronger pro-apoptotic effect | [3][4] |
| NPM1 Oligomerization | Reduced levels of oligomeric NPM1 | Significant reduction in oligomeric NPM1 | [3][4] |
| p53 Levels | No significant change | Increased p53 levels | [10] |
Table 2: Reported IC50 Values for this compound
| Cell Line Type | Reported IC50 Range | Reference |
| Various Cancer Cell Lines | 1.7 - 4.0 µM | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for assessing the inhibitory effect of this compound on cell proliferation.
Materials:
-
Wild-type (e.g., OCI-AML2) and NPM1-mutated (e.g., OCI-AML3) AML cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells with and without this compound for the desired time (e.g., 12 hours).
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot for NPM1 Oligomerization and Apoptosis Markers
This protocol is for assessing the oligomerization state of NPM1 and detecting apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Native-PAGE and SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NPM1, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
For NPM1 oligomerization, run samples on a Native-PAGE gel. For other proteins, use SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Mandatory Visualizations
Caption: Experimental workflow for studying the impact of this compound.
Caption: Proposed signaling pathways of this compound.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
Reconsidering the Cytotoxic Mechanism of NSC348884: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments involving the small molecule inhibitor, NSC348884. Given the evolving understanding of its mechanism of action, this guide aims to clarify conflicting findings and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary accepted mechanism of action for this compound?
A1: Initially, this compound was identified as a small molecule inhibitor of Nucleophosmin (NPM), a multifunctional nucleolar phosphoprotein.[1][2] The proposed mechanism involved the disruption of a hydrophobic pocket required for NPM oligomerization.[1][3] This disruption was believed to counteract the anti-apoptotic functions of NPM, leading to the upregulation of the p53 tumor suppressor pathway (evidenced by increased Ser15 phosphorylation), and ultimately inducing apoptosis in cancer cells.[1][2][3]
Q2: Is there conflicting evidence regarding this compound's mechanism?
A2: Yes, significant research now challenges the initial hypothesis. A key study published in 2021 demonstrated that this compound does not inhibit the formation of NPM oligomers in leukemia cells, both in vivo and in vitro.[4][5][6] This research suggests that the observed cytotoxicity is not mediated by NPM oligomerization inhibition but is instead associated with modified cell adhesion signaling.[4][5][7] Therefore, the precise cytotoxic mechanism of this compound needs to be reconsidered.[5][6]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
A3: Despite the debate on the primary target, several downstream effects are consistently reported:
-
Inhibition of Cell Proliferation: this compound inhibits cell proliferation in a variety of cancer cell lines with IC50 values typically in the low micromolar range (1.7-4.0 µM).[1][3][8]
-
Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner, confirmed by markers such as PARP cleavage, increased Annexin V labeling, H2AX phosphorylation, and altered levels of Bcl-2 family proteins.[1][3][9]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G1 phase.[4][9][10]
-
Modulation of Signaling Pathways: Besides the p53 pathway, this compound has been shown to inhibit the PI3Kδ and mTOR signaling pathways.[11][12] It may also increase levels of reactive oxygen species (ROS).[9]
Q4: Is the cytotoxic effect of this compound cell-type dependent?
A4: Yes, the sensitivity to this compound can vary between cell lines. Notably, acute myeloid leukemia (AML) cells carrying a mutation in NPM1 (NPM1c+) show significantly higher sensitivity and a stronger pro-apoptotic response to this compound compared to cells with wild-type NPM1.[9][13][14]
Troubleshooting Guide
Issue 1: My experiment does not show disruption of NPM oligomers after this compound treatment.
-
Possible Reason: This observation aligns with recent findings that question the role of this compound as a direct inhibitor of NPM oligomerization.[4][5] Your results may be accurate and reflective of this newer understanding.
-
Recommendation:
-
Confirm Methodology: Ensure you are using an appropriate method to assess oligomerization, such as native polyacrylamide gel electrophoresis (PAGE), co-immunoprecipitation, or fluorescence lifetime imaging (FLIM) with FRET.[4][5]
-
Investigate Alternative Mechanisms: Shift focus to measuring endpoints related to alternative proposed mechanisms. Assess changes in cell adhesion markers, phosphorylation status of PI3K/AKT/mTOR pathway components, or levels of cellular ROS.[4][9][12]
-
Use Positive Controls: If available, use a validated inhibitor of NPM oligomerization to ensure your assay is working correctly.
-
Issue 2: I observe cytotoxicity, but without significant p53 activation.
-
Possible Reason: The cytotoxic mechanism of this compound may be p53-independent in your specific cell model. The compound's effects on other critical pathways, such as mTOR or cell adhesion signaling, could be the primary drivers of cell death.[4][12]
-
Recommendation:
-
Analyze p53 Status: Confirm the p53 status (wild-type, mutant, or null) of your cell line, as this will heavily influence the response.
-
Probe Other Pathways: Perform western blot analysis for key proteins in the mTOR pathway (e.g., p-mTOR, p-S6K) or PI3K pathway.[12]
-
Assess Apoptosis: Confirm that the observed cytotoxicity is indeed apoptosis using methods like caspase-3 cleavage or Annexin V staining, as other forms of cell death could be involved.[15]
-
Issue 3: The IC50 value in my cell line is significantly different from published data.
-
Possible Reason: IC50 values are highly dependent on experimental conditions and cell line characteristics.
-
Recommendation:
-
Standardize Conditions: Ensure consistency in cell density, drug exposure time, and the specific viability assay used (e.g., MTT, CCK-8). Published IC50 values are often based on 24h to 96h incubations.[8]
-
Check Cell Line Authenticity: Verify the identity and characteristics of your cell line, including its NPM1 mutation status, as this is known to affect sensitivity.[13]
-
Review Drug Quality: Confirm the purity and stability of your this compound compound.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | ~4.0 | [2][8] |
| Granta | Mantle Cell Lymphoma | ~1.7 | [2][8] |
| HCT116 | Colorectal Carcinoma | Not specified, effective | [2] |
| OCI-AML3 (NPM1-mutated) | Acute Myeloid Leukemia | More sensitive than WT | [13] |
| OCI-AML2 (NPM1 wild-type) | Acute Myeloid Leukemia | Less sensitive than mutant | [13] |
| BEL-7402 | Hepatocellular Carcinoma | ~2.77 | [12] |
Signaling Pathway and Workflow Diagrams
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. europeanreview.org [europeanreview.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NPM1 inhibits proliferation and promotes apoptosis of hepatic progenitor cells via suppression of mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Apoptotic Effects of NSC348884: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of NSC348884 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the utility of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor initially identified as a disruptor of Nucleophosmin (NPM1) oligomerization.[1][2] NPM1 is a multifunctional protein often overexpressed in cancer, where it contributes to cell growth and survival while inhibiting apoptosis.[2] By interfering with NPM1 function, this compound has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML) with NPM1 mutations.[3][4]
Mechanism of Action: A Dual Perspective
The primary proposed mechanism of this compound-induced apoptosis involves the inhibition of NPM1 oligomerization. This disruption is thought to trigger a cascade of events leading to programmed cell death. However, it is crucial to note a conflicting perspective within the scientific community. Some studies suggest that the cytotoxic effects of this compound may be independent of its impact on NPM1 oligomerization and could be related to the modulation of cell adhesion signaling. For a comprehensive understanding, both proposed pathways are presented below.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The prevailing model suggests that this compound's disruption of NPM1 oligomers leads to the activation of the p53 tumor suppressor protein and the inhibition of the pro-survival AKT signaling pathway.[5] This dual action shifts the cellular balance towards apoptosis.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in inducing apoptosis has been evaluated against other established anti-cancer agents, such as Doxorubicin and All-trans retinoic acid (ATRA).
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 4.0 | [2] |
| Granta | Mantle Cell Lymphoma | 1.7 | [2] |
| OCI-AML2 | AML (wild-type NPM1) | >5.0 | [6] |
| OCI-AML3 | AML (mutated NPM1) | ~3.0 | [3][6] |
Table 2: Comparison of Apoptotic Induction by this compound and Other Agents
| Treatment | Cell Line | Concentration | % Apoptotic Cells | Citation |
| This compound | OCI-AML3 | 3 µM | Marked increase | [6] |
| This compound + ATRA | OCI-AML3 | 3 µM + 1 µM | Synergistic increase | [6] |
| Doxorubicin | Various | Varies | Induces apoptosis | [2] |
| This compound + Doxorubicin | Various | Sub-cytotoxic | Synergistic cytotoxicity | [2] |
Experimental Protocols for Validation
To aid researchers in independently validating the apoptotic effects of this compound, detailed protocols for key experiments are provided below.
Experimental Workflow: From Cell Treatment to Apoptosis Detection
The general workflow for assessing the apoptotic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Detection (Annexin V/PI Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells.
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.
Western Blot for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3.
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP or cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lyse treated cells and quantify the protein concentration.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[7]
Conclusion
This compound demonstrates significant pro-apoptotic effects in a range of cancer cell lines, particularly those with NPM1 mutations. Its mechanism of action, primarily attributed to the disruption of NPM1 oligomerization leading to p53 activation and AKT inhibition, presents a compelling rationale for its further investigation as a therapeutic agent. However, the conflicting reports regarding its precise mechanism warrant further exploration. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon the existing findings. Comparative studies with other NPM1 inhibitors and standard chemotherapeutic agents will be crucial in defining the clinical potential of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Mechanism: NSC348884 and the p53 Pathway
An Independent Researcher's Guide to Verifying NSC348884's Impact on p53
For researchers and drug development professionals, the rigorous, independent verification of a compound's mechanism of action is paramount. This guide provides a comparative framework for assessing the effects of this compound on the p53 tumor suppressor pathway. We will objectively compare its performance with alternative p53-modulating agents, supported by experimental data and detailed protocols.
This compound is identified as a small molecule inhibitor of Nucleophosmin (NPM), a versatile nucleolar phosphoprotein.[1][2] NPM's functions are diverse, playing roles in ribosome biogenesis, apoptosis, and the regulation of the tumor suppressor p53. The proposed mechanism of action for this compound involves the disruption of a hydrophobic pocket necessary for NPM's oligomerization.[1][2] This disruption is believed to trigger the upregulation and activation of p53, leading to apoptosis in various cancer cell lines.[1][2][3][4]
However, it is crucial to note that some research suggests the cytotoxic effects of this compound may not be exclusively due to the inhibition of NPM oligomerization, indicating that other cellular mechanisms could be at play.[5][6] This underscores the necessity for thorough, independent verification.
Comparative Analysis with Alternative p53 Modulators
To provide a comprehensive understanding of this compound's effects, it is essential to compare it with other compounds that modulate p53 activity through distinct mechanisms.
-
MDM2-p53 Interaction Inhibitors: A prominent class of p53 activators works by disrupting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.
-
DNA Damaging Agents: Conventional chemotherapeutic agents like Doxorubicin induce DNA damage, which activates a cellular stress response that includes the stabilization and activation of p53.[2] Notably, studies have shown that this compound can act synergistically with doxorubicin, enhancing its cytotoxic effects on cancer cells.[2][3]
-
Natural Compounds: A variety of natural compounds, such as Withaferin-A and Withanone (from Ashwagandha), have been investigated for their ability to reactivate mutant p53 or modulate its signaling pathway through various mechanisms.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its alternatives, offering a snapshot of their relative potencies.
| Compound | Mechanism of Action | Target(s) | IC50 Range | Key Findings |
| This compound | Putative inhibitor of NPM oligomerization | Nucleophosmin (NPM) | 1.7 - 4.0 µM in various cancer cell lines[2][3] | Upregulates p53, induces apoptosis, and synergizes with doxorubicin.[2][3] Some reports question the primary mechanism.[5][6] |
| Nutlin-3 | MDM2-p53 interaction inhibitor | MDM2 | Cell-line dependent | Stabilizes and activates p53 in wild-type p53 cells. |
| RITA | p53-MDM2 interaction inhibitor | p53 (N-terminus) | Cell-line dependent | Induces apoptosis; sensitivity can be linked to DNA damage response.[7] |
| Doxorubicin | DNA intercalator and Topoisomerase II inhibitor | DNA, Topoisomerase II | Cell-line dependent | Induces DNA damage, leading to p53 activation and apoptosis. |
Key Experimental Protocols for Verification
To independently verify the impact of this compound on the p53 pathway, a multi-pronged experimental approach is recommended.
Western Blotting
Objective: To quantify changes in the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, OCI-AML3) and treat with varying concentrations of this compound for specified time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total p53, phospho-p53 (Ser15), p21, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To measure the functional activation of p53 as a transcription factor.
Methodology:
-
Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 binding sites) and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound or control compounds.
-
Lysis and Measurement: After the desired treatment period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Apoptosis Assays (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis following compound treatment.
Methodology:
-
Treatment: Treat cells with this compound for 24-48 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
NPM Oligomerization Assay (Native PAGE)
Objective: To directly assess if this compound disrupts the formation of NPM oligomers.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Native PAGE: Separate the protein lysates on a native polyacrylamide gel, which preserves the protein's native structure and oligomeric state.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-NPM antibody to visualize the different oligomeric forms of NPM.
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental designs, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative computational and experimental analyses of some natural small molecules to restore transcriptional activation function of p53 in cancer cells harbouring wild type and p53Ser46 mutant - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NSC348884 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the small molecule inhibitor NSC348884, as reported in various studies. The data presented here aims to offer a consolidated resource for researchers investigating the therapeutic potential of this compound. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of this compound's activity.
Comparative Analysis of this compound IC50 Values
The inhibitory effects of this compound have been evaluated across a range of cancer cell lines. While specific IC50 values vary between studies and cell types, a general consensus on its effective concentration has emerged. The table below summarizes the reported IC50 values and the corresponding experimental contexts.
| IC50 (µM) | Cell Line(s) | Reported Mechanism of Action | Reference(s) |
| 1.7 - 4.0 | Various cancer cell lines | Disrupts Nucleophosmin (NPM) oligomer formation, upregulates p53, and induces apoptosis.[1][2] | Balusu et al., 2008[2] |
| 1.4 - 4.0 | Various cancer cell lines | Inhibits cell proliferation and induces apoptosis. | Selleck Chemicals[3][4] |
| 2.0 - 10.0 (EC50) | Majority of tested leukemia cell lines | Cytotoxicity associated with modified cell adhesion signaling; does not inhibit NPM oligomerization.[5][6] | Holler et al., 2021[5] |
| ~2.0* | OCI-AML3 (NPM1-mutated) | Induces apoptosis; stronger inhibitory effect compared to OCI-AML2 (NPM1 wild-type).[7][8] | Huang et al., 2022[7][8] |
*Note: A specific IC50 value was not provided, but a concentration of 2 µM showed a significantly stronger inhibitory effect on OCI-AML3 cells compared to OCI-AML2 cells.[7]
A notable discrepancy exists in the literature regarding the primary mechanism of action of this compound. While initial studies proposed that its cytotoxic effects are mediated through the inhibition of Nucleophosmin (NPM) oligomerization[1][2], a more recent study suggests that this compound does not inhibit NPM oligomerization and that its cytotoxicity is instead associated with modified cell adhesion signaling[5][9][10]. This highlights the importance of further investigation to elucidate the precise molecular targets of this compound.
Experimental Protocols
The determination of IC50 values is crucial for the preclinical evaluation of therapeutic compounds. The following is a generalized protocol for determining the IC50 of this compound in adherent cancer cell lines using a colorimetric assay such as MTT or CCK-8.
1. Cell Seeding:
-
Culture selected cancer cell lines in appropriate media until they reach the logarithmic growth phase.
-
Trypsinize, count, and adjust the cell suspension to a concentration of 5-10 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve a range of final concentrations for testing.
-
After the 24-hour incubation period, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
3. Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.
4. Cell Viability Assay (MTT/CCK-8):
-
Add 10-20 µL of MTT or CCK-8 solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
If using an MTT assay, add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a microplate reader.[11]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Cellular Impact of this compound
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for IC50 determination.
Caption: Proposed signaling pathways of this compound.
Caption: Generalized workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Efficacy of NSC348884 and YTR107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy, mechanisms of action, and experimental protocols for two small molecule inhibitors targeting Nucleophosmin (NPM): NSC348884 and YTR107. The information is intended to assist researchers in evaluating these compounds for further investigation and development.
Executive Summary
Both this compound and YTR107 target the multifunctional protein Nucleophosmin (NPM), a key player in various cellular processes, including ribosome biogenesis, DNA repair, and apoptosis regulation. While both compounds have demonstrated anti-cancer properties, they exhibit distinct mechanisms of action and have been evaluated in different therapeutic contexts. This compound has been primarily investigated as a direct anti-cancer agent, particularly in acute myeloid leukemia (AML), with a proposed mechanism involving the disruption of NPM oligomerization and subsequent p53 activation. However, recent studies have contested this mechanism. YTR107 has been developed as a radiosensitizer, functioning by inhibiting NPM's role in DNA double-strand break repair, thereby enhancing the efficacy of radiation therapy. This guide presents the available in vivo data, experimental methodologies, and visual representations of the proposed signaling pathways to facilitate a clear comparison.
Data Presentation: In Vivo Efficacy
A direct head-to-head in vivo comparison of this compound and YTR107 has not been reported in the available literature. The following tables summarize the existing in vivo data for each compound individually.
Table 1: Summary of In Vivo Efficacy for this compound
| Parameter | Description | Reference |
| Animal Model | Not specified in available abstracts. | [1] |
| Tumor Model | Not specified in available abstracts. | [1] |
| Drug Administration | 50 µg, single intraperitoneal (i.p.) injection. | [1] |
| Efficacy Outcome | Reduced tumor growth. Quantitative data is not available in the abstracts. | [1] |
| Additional Notes | The available in vivo data for this compound is limited, precluding a detailed comparison of its efficacy with YTR107. |
Table 2: Summary of In Vivo Efficacy for YTR107
| Parameter | Description | Reference |
| Animal Model | Athymic nu/nu mice. | [2][3] |
| Tumor Model | HT29 human colorectal cancer xenograft. | [2][3] |
| Drug Administration | 10 mg/kg, daily intraperitoneal (i.p.) injection for 7 consecutive days, 30 minutes prior to irradiation. | [2][3] |
| Combination Therapy | Administered with 3 Gy of radiation for 7 days. | [2][3] |
| Efficacy Outcome | Significantly delayed tumor growth. It took 32 days for the tumor volume to increase four-fold in the combination treatment group, compared to 7 days for the radiation-only group and 6 days for the YTR107-only group. | [2] |
| Tolerability | YTR107 was well-tolerated in mice. | [2][4][5] |
| Alternative Model | In an A549 tumor-bearing mouse model, YTR107 (20 mg/kg for 7 days with 2.2 Gy radiation) increased survival to 60% compared to 20% for radiation alone. | [6] |
Mechanisms of Action
This compound
This compound is a small molecule inhibitor of NPM.[1][7] The initially proposed mechanism of action involves the disruption of the oligomerization of NPM, a process essential for its function.[7][8][9][10] This disruption is thought to lead to the upregulation of the p53 tumor suppressor protein, ultimately inducing apoptosis in cancer cells.[7][9][10] However, a recent study has challenged this model, suggesting that the cytotoxic effects of this compound are not mediated by the inhibition of NPM oligomerization but are instead associated with altered cell adhesion signaling.[11] Further research is needed to fully elucidate its precise mechanism.
References
- 1. Frontiers | Nucleic Acid Sensing Pathways in DNA Repair Targeted Cancer Therapy [frontiersin.org]
- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Chemical Entity YTR107 Inhibits Recruitment of Nucleophosmin to Sites of DNA Damage, Suppressing Repair of DNA Double-Strand Breaks and Enhancing Radiosensitization: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. The novel chemical entity YTR107 inhibits recruitment of nucleophosmin to sites of DNA damage, suppressing repair of DNA double strand breaks, and enhancing radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel chemical entity YTR107 inhibits recruitment of nucleophosmin to sites of DNA damage, suppressing repair of DNA double-strand breaks and enhancing radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Replicating Key Experiments of the Nucleophosmin 1 Inhibitor NSC348884: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experiments from the original research on the small molecule inhibitor NSC348884, alongside data from subsequent studies and alternative compounds. The objective is to offer a comprehensive resource for researchers seeking to replicate and build upon the initial findings related to Nucleophosmin 1 (NPM1) inhibition.
Executive Summary
This compound was first identified as a small molecule inhibitor that disrupts the oligomerization of NPM1, a protein implicated in various cancers. The original study by Qi et al. (2008) demonstrated that this compound inhibits cancer cell proliferation, induces apoptosis through the upregulation of p53, and synergizes with chemotherapy. However, a subsequent study by Šašinková et al. (2021) has challenged the primary mechanism of action, suggesting that this compound's cytotoxicity is not mediated by the inhibition of NPM1 oligomerization but is rather associated with modified cell adhesion signaling.[1][2][3] This guide presents the key experimental data from both perspectives and includes a comparison with alternative NPM1-targeting agents, selinexor and eltanexor, which function by inhibiting the nuclear export protein XPO1.
Data Presentation
Table 1: Cell Viability (IC50) Comparison
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | 1.7 | Qi et al., 2008[3] |
| Granta-519 | Mantle Cell Lymphoma | 2.5 | Qi et al., 2008[3] | |
| HCT116 | Colon Cancer | 4.0 | Qi et al., 2008[3] | |
| OCI-AML3 (NPM1-mutated) | Acute Myeloid Leukemia | ~3.0 | Balusu et al., 2011[4] | |
| Selinexor | SKM-1 | Acute Myeloid Leukemia | 0.032 | ASH, 2024[5] |
| THP-1 | Acute Myeloid Leukemia | 0.026 | ASH, 2024[5] | |
| Kasumi-1 | Acute Myeloid Leukemia | 0.016 | ASH, 2024[5] | |
| MV4-11 | Acute Myeloid Leukemia | 0.033 | ASH, 2024[5] | |
| Eltanexor | Various AML cell lines | Acute Myeloid Leukemia | 0.020 - 0.211 | Selleck Chemicals[6] |
Table 2: Comparison of Experimental Findings
| Experiment | Original Finding (Qi et al., 2008) | Conflicting Finding (Šašinková et al., 2021) |
| NPM1 Oligomerization | This compound disrupts NPM1 oligomer formation in a dose-dependent manner. | This compound does not inhibit the formation of NPM1 oligomers in vivo or in vitro.[1][2] |
| Apoptosis Induction | This compound induces apoptosis, evidenced by morphology, Annexin V staining, and PARP cleavage.[7] | Cytotoxicity is observed, but not linked to NPM1 oligomerization disruption. |
| p53 Pathway Activation | This compound upregulates p53 and increases its phosphorylation at Ser15.[3] | Upregulation of p53 is observed in some cell lines but is not correlated with NPM1 oligomerization status. |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, selinexor, eltanexor) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
NPM1 Oligomerization Assay (Native PAGE)
Objective: To assess the effect of the compound on the oligomeric state of NPM1.
Methodology:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Determine the protein concentration of the lysates.
-
Mix equal amounts of protein with a native sample buffer (without SDS and reducing agents).
-
Separate the proteins on a native polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against NPM1, followed by a secondary antibody.
-
Visualize the bands corresponding to monomeric and oligomeric forms of NPM1.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Western Blot for Apoptosis and p53 Pathway Markers
Objective: To detect changes in the expression and activation of key proteins in the apoptosis and p53 signaling pathways.
Methodology:
-
Treat cells with the test compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP (to detect cleavage), p53, and phospho-p53 (Ser15).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma of NSC348884: A Comparative Analysis of Conflicting Mechanistic Data
For Immediate Release
[City, State] – [Date] – The small molecule NSC348884 has emerged as a compound of interest in cancer research, demonstrating cytotoxic effects across a range of cancer cell lines. However, the precise mechanism of action underpinning its therapeutic potential remains a subject of considerable debate within the scientific community. This guide provides a comprehensive analysis of the conflicting experimental data, offering researchers, scientists, and drug development professionals a clear comparison of the proposed mechanisms to inform future research and development efforts.
Initially lauded as a specific inhibitor of Nucleophosmin (NPM1) oligomerization, recent evidence has challenged this primary hypothesis, suggesting an alternative mode of action related to the modulation of cell adhesion signaling. Furthermore, studies have identified potential off-target effects, including the inhibition of PI3Kδ, adding another layer of complexity to the mechanistic puzzle. This comparative guide will dissect the evidence for each proposed mechanism, presenting the supporting and conflicting data in a structured format to facilitate a deeper understanding of this compound's cellular effects.
Conflicting Mechanisms of Action: A Head-to-Head Comparison
The central conflict in this compound's mechanism of action revolves around two competing theories: the originally proposed inhibition of NPM1 oligomerization and the more recently suggested modulation of cell adhesion signaling.
Mechanism A: Inhibition of Nucleophosmin (NPM1) Oligomerization
This compound was first identified through in-silico screening as a molecule that could disrupt the oligomerization of NPM1, a protein implicated in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the regulation of apoptosis.[1][2] The proposed mechanism suggests that by preventing NPM1 from forming its functional oligomeric structures, this compound unleashes the tumor suppressor protein p53, leading to apoptosis in cancer cells.[1][2]
Mechanism B: Modified Cell Adhesion Signaling
In contrast to the initial hypothesis, a significant body of research now indicates that the cytotoxic effects of this compound are not mediated by the inhibition of NPM1 oligomerization.[3][4][5][6] These studies, employing techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) with Förster Resonance Energy Transfer (FRET) and co-immunoprecipitation, have demonstrated that this compound does not disrupt NPM1 oligomers in either in vivo or in vitro settings.[3][6] Instead, this research points towards a mechanism involving the alteration of cell adhesion signaling pathways, leading to cytotoxicity.[3][4][5][6]
Potential Off-Target Effect: PI3Kδ Inhibition
Further complicating the picture, at least one study has identified this compound as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[7][8] This finding suggests that the anti-cancer effects of this compound may be, at least in part, attributable to its impact on this critical cell survival pathway.
Quantitative Data Summary
To provide a clear and concise overview of the experimental findings, the following tables summarize the key quantitative data from studies supporting the conflicting mechanisms of action.
| Mechanism A: Inhibition of NPM1 Oligomerization - Supporting Data | |
| Parameter | Reported Value/Effect |
| IC50 for Cell Proliferation Inhibition | 1.7 - 4.0 µM in various cancer cell lines[1][9] |
| Effect on NPM1 Oligomerization | Disruption of NPM oligomer formation observed by native PAGE[1][2] |
| Effect on p53 | Upregulation of p53 and increased phosphorylation at Ser15[1][2] |
| Apoptosis Induction | Dose-dependent increase in apoptosis markers (PARP cleavage, Annexin V)[1][2] |
| Mechanism B: Modified Cell Adhesion Signaling - Conflicting Data | |
| Parameter | Reported Value/Effect |
| Effect on NPM1 Oligomerization | No inhibition of NPM oligomer formation observed by FLIM-FRET and co-immunoprecipitation[3][6] |
| Cellular Effect | Cytotoxicity associated with modified cell adhesion signaling[3][4][5][6] |
| Experimental Observation | Decrease in cell-surface contact area after this compound treatment[6] |
| Potential Off-Target Effect: PI3Kδ Inhibition | |
| Parameter | Reported Value/Effect |
| PI3Kδ Inhibitory Activity | Identified as a PI3Kδ inhibitor through virtual screening and kinase assays[7] |
| Binding Mode | Favorable binding mode with the active site of PI3Kδ[7] |
Experimental Protocols
A critical evaluation of the conflicting data requires a thorough understanding of the methodologies employed. The following sections detail the key experimental protocols cited in the literature.
Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM1 Oligomerization
-
Objective: To assess the oligomerization state of NPM1 in the presence or absence of this compound.
-
Method: Cell lysates from cancer cell lines treated with this compound were subjected to electrophoresis on a non-denaturing polyacrylamide gel. The native conformation of the proteins is preserved, allowing for the separation of different oligomeric states of NPM1. The protein bands were then visualized by Western blotting using an anti-NPM1 antibody. A shift in the band pattern towards lower molecular weight species in the presence of this compound was interpreted as the disruption of NPM1 oligomers.[1][2]
Fluorescence Lifetime Imaging Microscopy (FLIM) with Förster Resonance Energy Transfer (FRET)
-
Objective: To monitor NPM1 oligomerization in living cells treated with this compound.
-
Method: Cells were co-transfected with plasmids encoding NPM1 fused to green fluorescent protein (eGFP; FRET donor) and red fluorescent protein (mRFP1; FRET acceptor). If NPM1 oligomerization occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET, which can be detected as a decrease in the fluorescence lifetime of the eGFP donor. Cells were treated with this compound, and the eGFP fluorescence lifetime was measured using FLIM. No significant change in the FRET efficiency upon this compound treatment indicated that NPM1 oligomerization was not inhibited.[3][6]
Co-immunoprecipitation
-
Objective: To determine if this compound disrupts the interaction between NPM1 monomers.
-
Method: Cells were co-transfected with differentially tagged NPM1 constructs (e.g., eGFP-NPM1 and mRFP1-NPM1). Cell lysates were then incubated with an antibody against one of the tags (e.g., anti-eGFP). The immunoprecipitated protein complexes were then analyzed by Western blotting for the presence of the other tagged NPM1. The continued co-immunoprecipitation of both tagged proteins in the presence of this compound demonstrated that the compound did not disrupt NPM1-NPM1 interactions.[3][6]
Cell Adhesion Assays
-
Objective: To investigate the effect of this compound on cell adhesion.
-
Method: Real-time monitoring of cell-substrate impedance using systems like the Electric Cell-substrate Impedance Sensing (ECIS) was used. Cells were seeded in wells with gold-film electrodes, and the impedance was measured over time. A decrease in impedance upon the addition of this compound indicated a reduction in the cell-surface contact area, suggesting an effect on cell adhesion.[6]
PI3Kδ Kinase Assay
-
Objective: To directly measure the inhibitory effect of this compound on PI3Kδ activity.
-
Method: An in vitro kinase assay was performed using recombinant PI3Kδ enzyme. The assay measures the phosphorylation of a substrate (e.g., phosphatidylinositol) in the presence of ATP. The inhibitory activity of this compound was determined by quantifying the reduction in substrate phosphorylation compared to a control.[7]
Signaling Pathway Diagrams
To visually represent the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of NSC348884: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the novel chemical entity NSC348884 is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step framework for researchers, scientists, and drug development professionals, grounded in established principles of hazardous waste management.
Pre-Disposal and Handling Considerations
Before working with this compound, a thorough review of its properties and potential hazards is crucial. While a specific SDS for this compound is not publicly available, researchers should conduct a risk assessment based on its chemical class and any available toxicological data.[1] this compound is identified as a small molecule inhibitor of nucleophosmin (NPM) oligomerization, which induces apoptosis in cancer cells.[2][3]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1]
-
Avoid Contact: Prevent direct skin contact, ingestion, and inhalation of the compound.[1]
-
Emergency Equipment: Ensure that an emergency safety shower and eyewash station are readily accessible.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and removal.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Unless explicitly determined to be non-hazardous by your institution's EHS department, treat all waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.[4][5] It is critical to separate different types of chemical waste to prevent dangerous reactions.[5][6]
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weighing paper), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent (e.g., DMSO[7]), collect the liquid waste in a separate, compatible hazardous waste container. Do not dispose of chemical waste down the sink.[4][5]
-
Sharps: Any sharps contaminated with this compound, such as needles or pipette tips, must be disposed of in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[4]
-
Step 2: Waste Containment and Labeling
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with the waste.[5][6] For liquid waste, ensure the container has a tight-fitting, leak-proof cap.[1]
-
Proper Labeling: All hazardous waste containers must be clearly labeled with:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate percentage of each component if it is a mixture
-
The date when waste accumulation began[1]
-
-
Secure Closure: Keep waste containers closed except when adding waste.[1][5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled hazardous waste container at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment: Place all liquid hazardous waste containers in secondary containment to prevent spills.[5]
-
Storage Limits: Adhere to your institution's specific limits on the volume of waste and the time it can be stored in the SAA.[1]
Step 4: Requesting Waste Pickup
-
Full or Expired Containers: Once a waste container is full or has reached the maximum allowed storage time in the SAA, contact your institution's EHS department to request a waste pickup.[1]
-
Do Not Dispose in Regular Trash: Under no circumstances should hazardous chemical waste be disposed of in the regular trash or via evaporation.[4][5]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines; always refer to your institution's specific policies.[1]
| Waste Category | Maximum Volume in SAA | Maximum Time in SAA |
| Hazardous Waste | 55 gallons | 1 year |
| Acutely Hazardous Waste | 1 quart | 1 year |
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling hazardous chemical waste in a laboratory setting are well-established. The step-by-step disposal protocol provided above is a synthesis of these standard operating procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Workflow for the safe segregation, containment, and disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nswai.org [nswai.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. selleckchem.com [selleckchem.com]
Personal protective equipment for handling NSC348884
Essential Safety and Handling Guide for NSC348884
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling of this compound
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent biochemical used in research to inhibit NPM oligomer formation, upregulate p53, and induce apoptosis.[1] Given its cytotoxic properties and classification as a research chemical of unknown comprehensive toxicity, stringent adherence to safety protocols is mandatory to mitigate exposure risks. All substances of unknown toxicity should be treated as highly toxic.[2][3]
Hazard Assessment and Engineering Controls
This compound is an apoptosis-inducing agent, meaning it is designed to be toxic to cells.[4][5][6][7] Occupational exposure, primarily through inhalation of the powder form or dermal contact, can pose significant health risks.[8] Therefore, the primary line of defense is the implementation of engineering controls to minimize exposure.
-
Primary Engineering Control: All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent the inhalation of aerosols or fine powders.[9] For sterile compounding, a BSC is essential.
-
Secondary Controls: Work should be performed on a disposable, plastic-backed absorbent pad to contain any potential spills.[10] Access to the work area should be restricted to trained and authorized personnel only.[11]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the hazardous substance and must be used consistently and correctly.[1][12] The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile gloves (dual-colored recommended) | Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of the contaminated outer glove within the containment area (fume hood/BSC).[1] |
| Body Protection | Solid-front, disposable gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. Gown cuffs should be tucked under the outer glove.[9] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and airborne particulates.[13][14] |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Required when handling the powder outside of a fume hood or BSC, or if there is a risk of aerosol generation. Annual fit-testing is necessary.[9][13] |
Step-by-Step Handling and Preparation Procedure
Adherence to a strict, procedural workflow is critical to ensure safety during the handling and preparation of this compound solutions.
-
Preparation: Before starting, ensure the fume hood or BSC is operational and the work area is clean and decontaminated.[11] Line the work surface with a disposable absorbent pad.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator (if needed), eye protection, and finally, outer gloves.
-
Weighing: If weighing the powdered compound, perform this task within the fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: Prepare solutions by slowly adding the solvent to the powdered this compound to minimize aerosolization.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[11][15]
-
Post-Handling: After handling, wipe down the exterior of all containers before removing them from the fume hood.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.[16][17]
| Waste Stream | Disposal Container | Procedure |
| Sharps | Puncture-proof, rigid container labeled "Cytotoxic Sharps Waste" | Needles, syringes, and contaminated glass vials must be placed directly into the sharps container.[17] |
| Solid Waste | Thick, leak-proof plastic bag or rigid container labeled "Cytotoxic Waste" | Contaminated PPE (gloves, gown), absorbent pads, and other disposable materials.[16][17] |
| Liquid Waste | Designated, sealed, and labeled container for cytotoxic chemical waste | Unused solutions or rinsates containing this compound. |
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. Consult your institution's safety office for appropriate decontamination solutions.
Visualized Workflow: PPE Selection for this compound
The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. General Chemical Safety Guidelines [blink.ucsd.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. falseguridad.com [falseguridad.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. danielshealth.ca [danielshealth.ca]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
